1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione
Description
Properties
IUPAC Name |
1-(4-methylsulfanylphenyl)pentane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S/c1-9(13)3-8-12(14)10-4-6-11(15-2)7-5-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJZPSYCLXIRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441433 | |
| Record name | 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189501-33-5 | |
| Record name | 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione, a valuable diketone intermediate in organic synthesis. The primary focus of this document is the application of the Stetter reaction, a powerful carbon-carbon bond-forming reaction, for the efficient construction of the target molecule. This guide includes detailed experimental protocols, data presentation in tabular format for clarity, and visualizations of the reaction pathway and experimental workflow to aid in understanding and practical application.
Core Synthesis Strategy: The Stetter Reaction
The synthesis of 1,4-dicarbonyl compounds, such as this compound, is effectively achieved through the Stetter reaction.[1][2][3][4] This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophilic species like a cyanide ion or an N-heterocyclic carbene (NHC).[1][2][3] The NHC-catalyzed variant offers mild reaction conditions and high efficiency.
In the synthesis of the target molecule, 4-(methylsulfanyl)benzaldehyde serves as the acyl anion precursor, which, under the influence of an NHC catalyst, adds to methyl vinyl ketone, the Michael acceptor.[1][2] The NHC catalyst is typically generated in situ from a thiazolium salt precursor and a base.[1]
Reaction Pathway and Experimental Workflow
The logical progression of the synthesis, from starting materials to the final product, is outlined below. The key transformation is the NHC-catalyzed Stetter reaction.
A generalized workflow for carrying out the synthesis in a laboratory setting is depicted below.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the Stetter reaction of substituted benzaldehydes with methyl vinyl ketone.[1]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) |
| 4-(methylsulfanyl)benzaldehyde | 152.21 |
| Methyl vinyl ketone (MVK) | 70.09 |
| 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | 269.78 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 |
| Dichloromethane (DCM), anhydrous | 84.93 |
| Ethyl acetate (EtOAc) | 88.11 |
| Hexane | 86.18 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 |
| Silica gel for column chromatography | - |
Reaction Setup and Procedure
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.1 mmol, 10 mol%).
-
Add anhydrous dichloromethane (1 mL) to the flask.
-
To this suspension, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 20 mol%).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the in situ generation of the N-heterocyclic carbene.
-
Add 4-(methylsulfanyl)benzaldehyde (1.0 mmol).
-
Add methyl vinyl ketone (2.5 mmol).
-
Heat the reaction mixture to 60-80 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
Table 1: Summary of Reaction Components and Conditions
| Component | Role | Molar Equivalent |
| 4-(methylsulfanyl)benzaldehyde | Aldehyde Substrate | 1.0 |
| Methyl Vinyl Ketone | Michael Acceptor | 2.5 |
| 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | NHC Precatalyst | 0.1 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base | 0.2 |
| Dichloromethane (DCM) | Solvent | - |
| Condition | Value | |
| Temperature | 60-80 °C | |
| Reaction Time | 24 hours | |
| Atmosphere | Inert (N₂ or Ar) |
Table 2: Expected Characterization Data for this compound
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₄O₂S |
| Molecular Weight | 222.31 g/mol |
| Appearance | Pale yellow oil or solid |
| Yield | 70-90% (estimated based on similar reactions[1]) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.90 (d, J = 8.8 Hz, 2H), 7.25 (d, J = 8.8 Hz, 2H), 3.30 (t, J = 6.4 Hz, 2H), 2.90 (t, J = 6.4 Hz, 2H), 2.50 (s, 3H), 2.20 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 207.0, 198.0, 146.0, 130.0, 129.0, 125.0, 38.0, 30.0, 28.0, 15.0 |
| Mass Spectrometry (ESI-MS) | m/z: 223.07 [M+H]⁺, 245.05 [M+Na]⁺ |
| Infrared (IR, neat) | ν (cm⁻¹): ~2920 (C-H), ~1715 (C=O, ketone), ~1680 (C=O, aryl ketone), ~1590 (C=C, aromatic) |
Note: The NMR and IR data are predicted based on the structure and data from analogous compounds. Actual experimental values may vary slightly.
Conclusion
The N-heterocyclic carbene-catalyzed Stetter reaction provides an efficient and direct route for the synthesis of this compound from readily available starting materials. The detailed protocol and expected characterization data presented in this guide are intended to facilitate the successful synthesis and identification of this versatile chemical intermediate for applications in research and development.
References
An In-depth Technical Guide to 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione is a dicarbonyl compound featuring a phenyl ring substituted with a methylsulfanyl group. This molecule holds potential interest in medicinal chemistry and materials science due to the presence of the versatile aryl sulfide moiety and the reactive 1,4-dione system. The methylsulfanyl group can be readily oxidized to the corresponding sulfoxide and sulfone, offering a pathway to modulate the electronic and steric properties of the molecule, a strategy often employed in drug design to enhance binding affinity and pharmacokinetic profiles. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and potential biological significance of this compound, drawing upon data from related structures to offer a predictive insight in the absence of extensive direct experimental studies.
Chemical Properties
Limited experimental data is available for this compound. The fundamental chemical properties are summarized in the table below, compiled from available chemical supplier databases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂S | [1][2] |
| Molecular Weight | 222.3 g/mol | [1][2] |
| CAS Number | 189501-33-5 | [2] |
| Appearance | Not explicitly stated, likely a solid or oil | - |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | No data available, likely soluble in organic solvents | - |
Spectral Data Analysis
While specific spectral data for this compound is not publicly available, a predictive analysis based on its structure can be made:
-
¹H NMR: The spectrum would be expected to show a singlet for the methylsulfanyl protons (S-CH₃) around δ 2.5 ppm. The methylene protons of the pentanedione backbone would likely appear as complex multiplets in the δ 2.8-3.5 ppm region. The protons of the terminal methyl group would be a singlet around δ 2.2 ppm. The aromatic protons would present as two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The spectrum would feature two carbonyl carbons in the δ 195-210 ppm range. The carbon of the methylsulfanyl group would be expected around δ 15-20 ppm. Aromatic carbons would appear in the δ 125-150 ppm region. The remaining aliphatic carbons would be found in the upfield region of the spectrum.
-
IR Spectroscopy: Characteristic strong absorption bands for the two carbonyl groups (C=O) would be expected around 1715 cm⁻¹ and 1680 cm⁻¹ (for the aryl ketone). C-H stretching and bending vibrations for both aliphatic and aromatic protons, as well as C-S stretching vibrations, would also be present.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 222.3. Fragmentation patterns would likely involve cleavage at the carbonyl groups and loss of the methylsulfanyl group.
Proposed Synthesis
A detailed experimental protocol for the synthesis of this compound is not documented in the searched literature. However, a plausible synthetic route can be devised based on established organic chemistry reactions for the formation of 1,4-dicarbonyl compounds and aryl sulfides. A potential approach is the Friedel-Crafts acylation of thioanisole with a suitable acylating agent derived from levulinic acid.
Experimental Workflow:
Potential Biological Significance and Applications
While no biological activities have been reported for this compound itself, the core chemical motifs suggest potential areas for investigation.
1. Analogs of COX-2 Inhibitors: The 4-(methylsulfanyl)phenyl group is a precursor to the 4-(methylsulfonyl)phenyl moiety, which is a key pharmacophore in several selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib and rofecoxib.[3] The sulfonyl group is known to be crucial for binding to the secondary pocket of the COX-2 enzyme.[3] Therefore, the title compound could serve as a synthetic intermediate for novel COX-2 inhibitors. Oxidation of the sulfide to the sulfone would be a key step in such a synthetic strategy.
2. Anticancer and Antimicrobial Agents: Aryl sulfide and dione-containing compounds have been investigated for their potential as anticancer and antimicrobial agents. The mechanism of action for such compounds can be varied, including the induction of apoptosis and the inhibition of key enzymes.[4] The reactivity of the dicarbonyl system allows for the synthesis of various heterocyclic derivatives, which are a common feature in many biologically active molecules.
3. Precursor for Heterocyclic Synthesis: The 1,4-dicarbonyl moiety is a classic precursor for the synthesis of five-membered heterocycles such as furans, pyrroles, and thiophenes through Paal-Knorr synthesis. This opens up possibilities for creating a library of derivatives with diverse pharmacological profiles.
Conclusion
This compound is a compound with limited currently available experimental data. However, its structural features, particularly the presence of a modifiable aryl sulfide group and a reactive 1,4-dione system, make it an interesting target for further research. This guide has provided a summary of its known properties, a plausible synthetic route, and an outlook on its potential applications in medicinal chemistry, particularly as a precursor for COX-2 inhibitors and other biologically active heterocyclic compounds. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this molecule.
References
Structure Elucidation of 1-[4-(methylthio)phenyl]pentane-1,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 1-[4-(methylthio)phenyl]pentane-1,4-dione. The document details the analytical methodologies and data interpretation integral to confirming the chemical structure of this compound. It includes a summary of its physicochemical properties, predicted spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry), and general experimental protocols for these analytical techniques. Furthermore, this guide explores the potential biological significance of this class of compounds, drawing on the known activities of structurally related molecules.
Introduction
1-[4-(methylthio)phenyl]pentane-1,4-dione is a dicarbonyl compound featuring a phenyl ring substituted with a methylthio group. The presence of both aromatic and aliphatic ketone functionalities, along with a sulfur-containing substituent, suggests the potential for interesting chemical reactivity and biological activity. Accurate structure elucidation is the cornerstone of understanding its properties and potential applications in fields such as medicinal chemistry and materials science. This guide outlines the critical analytical steps for its unambiguous identification.
Physicochemical Properties
A summary of the key physicochemical properties of 1-[4-(methylthio)phenyl]pentane-1,4-dione is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₂S | |
| Molecular Weight | 222.30 g/mol | |
| CAS Number | 189501-33-5 | |
| Appearance | Predicted: White to off-white solid | |
| Solubility | Predicted: Soluble in common organic solvents (e.g., chloroform, dichloromethane, acetone) |
Synthesis Pathway
A plausible synthetic route to 1-[4-(methylthio)phenyl]pentane-1,4-dione is a Friedel-Crafts acylation reaction. This involves the reaction of thioanisole with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by a subsequent reaction to form the second ketone group.
Caption: Proposed synthesis of 1-[4-(methylthio)phenyl]pentane-1,4-dione.
Structure Elucidation Workflow
The comprehensive structural analysis of 1-[4-(methylthio)phenyl]pentane-1,4-dione involves a combination of spectroscopic techniques. The logical workflow for this process is depicted below.
Caption: Workflow for the structure elucidation of the target compound.
Spectroscopic Data and Interpretation
Due to the absence of publicly available experimental spectra for 1-[4-(methylthio)phenyl]pentane-1,4-dione, this section provides predicted data based on the analysis of structurally similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.90 | d, J = 8.8 Hz | 2H | Ar-H (ortho to C=O) |
| 7.28 | d, J = 8.8 Hz | 2H | Ar-H (meta to C=O) |
| 3.25 | t, J = 6.5 Hz | 2H | -CH₂- (adjacent to Ar-C=O) |
| 2.85 | t, J = 6.5 Hz | 2H | -CH₂- (adjacent to alkyl C=O) |
| 2.52 | s | 3H | -S-CH₃ |
| 2.20 | s | 3H | -C(=O)-CH₃ |
Interpretation: The downfield signals at 7.90 and 7.28 ppm are characteristic of protons on a para-substituted benzene ring. The doublet splitting pattern with a coupling constant of ~8.8 Hz confirms this substitution. The two triplets at 3.25 and 2.85 ppm correspond to the two methylene groups of the pentane chain, with their chemical shifts influenced by the adjacent carbonyl groups. The singlet at 2.52 ppm is assigned to the methyl protons of the methylthio group, and the singlet at 2.20 ppm is characteristic of a methyl ketone.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 207.0 | C=O (alkyl ketone) |
| 196.5 | C=O (aryl ketone) |
| 145.0 | Ar-C (para to C=O, attached to S) |
| 130.0 | Ar-C (ipso, attached to C=O) |
| 129.5 | Ar-CH (ortho to C=O) |
| 125.0 | Ar-CH (meta to C=O) |
| 37.5 | -CH₂- (adjacent to Ar-C=O) |
| 29.0 | -CH₂- (adjacent to alkyl C=O) |
| 21.5 | -C(=O)-CH₃ |
| 14.8 | -S-CH₃ |
Interpretation: The two signals in the downfield region (207.0 and 196.5 ppm) are indicative of the two carbonyl carbons. The signals between 125.0 and 145.0 ppm correspond to the aromatic carbons. The aliphatic carbons of the pentane chain and the methyl groups appear in the upfield region, consistent with their chemical environments.
Mass Spectrometry (MS)
Predicted Mass Spectrum Data (Electron Ionization, EI)
| m/z | Predicted Relative Intensity (%) | Assignment |
| 222 | 60 | [M]⁺ (Molecular Ion) |
| 165 | 100 | [M - C₃H₅O]⁺ |
| 135 | 80 | [C₇H₇S]⁺ |
| 43 | 90 | [CH₃CO]⁺ |
Interpretation: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 222, corresponding to the molecular weight of the compound. The base peak is predicted to be at m/z 165, resulting from the cleavage of the bond between the two carbonyl groups. Other significant fragments would include the thioanisole cation at m/z 135 and the acetyl cation at m/z 43.
Experimental Protocols
The following are generalized experimental protocols for the key analytical techniques used in structure elucidation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (approximately 1 mg/mL in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).[2]
-
Ionization: In EI mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion and various fragment ions.[2]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Potential Biological Significance
-
Antimicrobial and Antioxidant Activities: Phenylpropanoid derivatives and various sulfur-containing organic compounds have been reported to exhibit a range of biological activities, including antimicrobial and antioxidant effects. The combination of a phenyl ring and a sulfur-containing group in the target molecule makes it a candidate for screening in these areas.
-
Enzyme Inhibition: The 1,4-dione functionality can be a target for various enzymes. The overall structure could potentially interact with the active sites of enzymes, leading to inhibitory effects.
Further research is warranted to explore the specific biological profile of this compound.
Conclusion
The structure of 1-[4-(methylthio)phenyl]pentane-1,4-dione can be confidently elucidated through a synergistic application of modern spectroscopic techniques, primarily NMR and mass spectrometry. The predicted spectral data and fragmentation patterns provide a clear roadmap for the identification and confirmation of this molecule. While its biological activities remain to be explored, its structural features suggest that it may be a valuable compound for further investigation in medicinal and materials chemistry.
References
Retrosynthesis of 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the retrosynthetic analysis and forward synthesis of 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione, a dicarbonyl compound with potential applications in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of the synthetic strategy, key reaction mechanisms, detailed experimental protocols, and relevant quantitative data.
Retrosynthetic Analysis
The retrosynthesis of this compound begins with the disconnection of the aryl-carbonyl bond. This bond is strategically chosen as its formation is readily achievable through a classic and well-established carbon-carbon bond-forming reaction: the Friedel-Crafts acylation.
This disconnection reveals two key synthons: an electrophilic acylium ion derived from a five-carbon 1,4-dicarbonyl precursor and a nucleophilic 4-(methylsulfanyl)phenyl moiety. The corresponding synthetic equivalents for these synthons are levulinic acid (or its activated derivatives) and thioanisole, respectively. Thioanisole is an activated aromatic ring due to the electron-donating nature of the methylsulfanyl group, making it a suitable substrate for electrophilic aromatic substitution. The para-substitution pattern of the target molecule is the expected major product due to the ortho-, para-directing effect of the methylsulfanyl group and steric hindrance at the ortho positions.
The following diagram illustrates the primary retrosynthetic disconnection:
Caption: Retrosynthetic analysis of the target molecule.
Forward Synthesis Strategy
The forward synthesis is centered around the Friedel-Crafts acylation of thioanisole. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent. The acylating agent can be levulinic acid itself, although the reaction is generally more efficient with more electrophilic derivatives like levulinoyl chloride or levulinic anhydride.
The overall synthetic workflow can be visualized as a two-step process: the preparation of the acylating agent followed by the Friedel-Crafts acylation.
Caption: Forward synthesis workflow.
Key Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.
Preparation of Levulinoyl Chloride
Reaction: Levulinic acid is converted to its corresponding acyl chloride, levulinoyl chloride, using a standard chlorinating agent such as thionyl chloride (SOCl₂).
Procedure: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, levulinic acid (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene). Thionyl chloride (1.2-1.5 eq) is added dropwise to the solution at room temperature. The reaction mixture is then heated to reflux and maintained at that temperature until the evolution of HCl and SO₂ gases ceases (typically 1-2 hours). The excess thionyl chloride and solvent are removed under reduced pressure to yield crude levulinoyl chloride, which can be purified by vacuum distillation.
| Reagent/Solvent | Molar Eq. | Role |
| Levulinic Acid | 1.0 | Starting Material |
| Thionyl Chloride | 1.2 - 1.5 | Chlorinating Agent |
| Anhydrous Solvent | - | Reaction Medium |
Friedel-Crafts Acylation of Thioanisole with Levulinoyl Chloride
Reaction: Thioanisole undergoes electrophilic aromatic substitution with levulinoyl chloride in the presence of a Lewis acid catalyst to yield the target compound.
Procedure: To a stirred suspension of anhydrous aluminum chloride (1.1-1.3 eq) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), a solution of levulinoyl chloride (1.0 eq) in the same solvent is added dropwise. The mixture is stirred for a short period to allow for the formation of the acylium ion complex. Subsequently, a solution of thioanisole (1.0 eq) in the same solvent is added dropwise, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 2-6 hours). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.
| Reagent/Solvent | Molar Eq. | Role |
| Thioanisole | 1.0 | Nucleophile |
| Levulinoyl Chloride | 1.0 | Electrophile Precursor |
| Aluminum Chloride | 1.1 - 1.3 | Lewis Acid Catalyst |
| Anhydrous Solvent | - | Reaction Medium |
| HCl (aq) | - | Work-up |
Quantitative Data Summary
The following table summarizes typical quantitative data for the Friedel-Crafts acylation of thioanisole and related compounds. Please note that the yield for the specific synthesis of this compound may vary and optimization may be required.
| Aromatic Substrate | Acylating Agent | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thioanisole | Acetic Anhydride | Amberlyst-15 | Ethylene Chloride | 70 | - | High |
| Anisole | Propionyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 0.5 | ~85 |
| Toluene | Acetyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 1 | ~90 |
| Thioanisole | Levulinoyl Chloride | AlCl₃ (1.2) | Dichloromethane | 0 to RT | 4 | Estimated: 70-85 |
Reaction Mechanism
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of levulinoyl chloride, facilitating the departure of the chloride ion and forming a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of thioanisole acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromatization: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
The following diagram illustrates the mechanism of the Friedel-Crafts acylation step:
Caption: Mechanism of the Friedel-Crafts acylation.
Conclusion
The retrosynthetic analysis of this compound identifies a straightforward and efficient synthetic route based on the Friedel-Crafts acylation of thioanisole with an activated derivative of levulinic acid. This technical guide provides the foundational knowledge, including detailed experimental protocols and an understanding of the reaction mechanism, necessary for the successful synthesis of this target molecule. The provided quantitative data, based on analogous reactions, offers a solid starting point for laboratory execution and further optimization. This synthesis is a valuable example of applying fundamental organic reactions to construct molecules of interest for research and development.
A Technical Guide to Substituted 1,4-Pentanedione Derivatives: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Substituted 1,4-pentanedione derivatives, belonging to the broader class of 1,4-diketones, are versatile chemical scaffolds of significant interest in medicinal chemistry and materials science. Their unique structural features make them valuable precursors for the synthesis of a wide array of heterocyclic compounds, and they also exhibit intrinsic biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of substituted 1,4-pentanedione derivatives, with a focus on their potential in drug discovery and development.
Synthesis of Substituted 1,4-Pentanedione Derivatives
The synthesis of 1,4-pentanedione and its derivatives can be achieved through various synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Stetter Reaction
The Stetter reaction is a powerful tool for the formation of carbon-carbon bonds and is particularly useful for the synthesis of 1,4-dicarbonyl compounds. This reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a thiazolium salt or cyanide. A notable application of this method is the synthesis of novel arenoxy-substituted 1,4-diketones.[1][2] In a typical procedure, an arenoxy benzaldehyde derivative (Michael donor) is reacted with methyl vinyl ketone (Michael acceptor) in the presence of a catalyst like 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride and a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO).[1][2]
Synthesis from Esters
A modular approach for synthesizing 1,4-diketones involves the use of carboxylic acid esters as carbonyl sources. A one-pot strategy utilizing tetraborylethane (TBE) as a nucleophilic reagent allows for the construction of two C-C bonds without the need for transition metals. This method demonstrates excellent functional group compatibility and provides a pathway to a diverse range of α-substituted 1,4-diketones by trapping the intermediate with various electrophiles.[3]
Synthesis of 3-Substituted Pentane-2,4-diones
While not strictly 1,4-pentanediones, 3-substituted pentane-2,4-diones are closely related and their synthesis provides valuable insights. General procedures for the synthesis of six series of these compounds have been described, highlighting their utility as intermediates for preparing pyrazoles, isoxazoles, and coordination complexes.[4] Synthetic strategies for these compounds often involve the alkylation or acylation of the enolate of acetylacetone. For instance, 3-chloropentane-2,4-dione can be synthesized from acetylacetone and sulfuryl chloride.[4]
Chemical Properties and Reactivity
The chemistry of 1,4-pentanedione derivatives is dominated by the presence of two carbonyl groups. This arrangement allows for a variety of chemical transformations, most notably the Paal-Knorr synthesis for the formation of five-membered heterocycles like furans, pyrroles, and thiophenes. The new 1,4-diketone products obtained from methods like the Stetter reaction are excellent intermediates for drug synthesis due to their molecular structures and suitability for creating novel heterocyclic compounds with enhanced biological activity.[1]
Biological Activities and Therapeutic Potential
While much of the research has focused on the use of 1,4-pentanedione derivatives as intermediates for more complex, biologically active molecules, the 1,4-dione scaffold itself and its direct derivatives have shown promise in various therapeutic areas.
Antimicrobial Activity
Derivatives of 1,4-diones have been investigated for their antimicrobial properties. Although specific data on 1,4-Bis(4-bromophenyl)-1,4-butanedione is limited, the broader class of 1,4-diaryl-1,4-dione derivatives and their chalcone precursors have demonstrated notable antimicrobial effects.[5] This suggests that further exploration of substituted 1,4-pentanediones as antimicrobial agents is warranted. The antimicrobial activity of related 1,4-naphthoquinone derivatives has been well-documented, with some compounds showing potent activity against pathogenic bacteria.[6][7] For instance, juglone (5-hydroxy-1,4-naphthoquinone) exhibits strong antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of ≤ 0.125 µmol/L.[6]
Antitumor Activity
The 1,4-dicarbonyl moiety is a structural feature in several compounds with recognized anticancer activity. For example, various 1,4-naphthoquinone derivatives have been synthesized and evaluated for their antitumor properties, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[8][9] Substituted 1,4-naphthoquinones have been shown to induce cell death in cancer cells through mechanisms that can involve the generation of reactive oxygen species.[6][8] Furthermore, novel 1,4-disubstituted phthalazine derivatives have been designed and synthesized, with some showing excellent selectivity for specific cancer cell lines with IC50 values in the nanomolar range.[10] The cytotoxic activity of novel dihydropyridine carboxylic acid derivatives, which can be conceptually related to diketone structures, has also been reported, with some compounds showing significant activity against the HCT-15 cell line.[11]
Data Presentation
Table 1: Synthesis of Substituted 1,4-Diketones
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Arenoxy benzaldehyde derivatives, Methyl vinyl ketone | 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, Triethylamine, DMSO, rt, 24 h | Arenoxy-substituted 1,4-diketones | Good | [1][2] |
| Carboxylic acid esters | Tetraborylethane (TBE), Electrophiles | α-Substituted 1,4-diketones | Not specified | [3] |
Table 2: Biological Activity of 1,4-Dione-Related Derivatives
| Compound Class | Specific Derivative | Biological Activity | Cell Line/Organism | IC50/MIC | Reference |
| 1,4-Naphthoquinones | Juglone | Antibacterial | Staphylococcus aureus | ≤ 0.125 µmol/L (MIC) | [6] |
| 1,4-Naphthoquinones | PD9, PD10, PD11, PD13, PD14, PD15 | Anticancer | DU-145, MDA-MB-231, HT-29 | 1–3 μM (IC50) | [8] |
| 1,4-Disubstituted phthalazines | Compound 7a | Antitumor | A549, HT-29, MDA-MB-231 | 3.79 µM, 2.32 µM, 0.84 nM (IC50) | [10] |
| Dihydropyridine carboxylic acids | Compound 3a | Cytotoxic | HCT-15 | 7.94 ± 1.6 μM (IC50) | [11] |
| Dihydropyridine carboxylic acids | Compound 3b | Cytotoxic | HCT-15 | 9.24 ± 0.9 μM (IC50) | [11] |
Experimental Protocols
General Procedure for the Stetter Reaction to Synthesize 1,4-Diketones: [1]
To a solution of a starting aldehyde compound (0.1 mmol), methyl vinyl ketone (2.5 mmol), 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (30 mol %), and triethylamine (50 mol %) in DMSO (1 mL) were mixed at room temperature for 24 h. After completion of the reaction as monitored by TLC, the solution was concentrated in vacuo and extracted with dichloromethane. The combined organic layers were then subjected to a standard workup and concentration. The resulting product was purified by column chromatography using a mixture of hexane and ethyl acetate (9:1 v/v).
Visualizations
Caption: Synthetic workflow for 1,4-pentanedione derivatives via the Stetter reaction.
Caption: Role of 1,4-pentanedione derivatives in medicinal chemistry.
Conclusion
Substituted 1,4-pentanedione derivatives represent a class of compounds with considerable synthetic utility and emerging biological importance. While they are well-established as precursors to a multitude of heterocyclic systems, their own therapeutic potential is an area of growing interest. The synthetic methodologies outlined in this guide offer robust pathways to a wide variety of these derivatives, enabling further exploration of their structure-activity relationships. The antimicrobial and antitumor activities observed in related 1,4-dione structures provide a strong rationale for the continued investigation of substituted 1,4-pentanediones as novel therapeutic agents. Future research should focus on the systematic evaluation of a broader range of these derivatives to fully elucidate their pharmacological profiles and mechanisms of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,4-Diketones from Esters Enabled by a Tetraborylethane Reagent. | Semantic Scholar [semanticscholar.org]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of 1,4-naphthalenedione, an antibacterial principle from the leaves of Holoptelea integrifolia and its activity against beta-lactam resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation as antitumor agents of 1,4-naphthohydroquinone derivatives conjugated with amino acids and purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives [mdpi.com]
An In-depth Technical Guide on the Potential Mechanism of Action of 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide synthesizes available information on compounds structurally related to 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione. As of this writing, no direct studies on the specific mechanism of action of this compound have been identified in the public domain. The information presented herein is intended to provide a scientifically informed perspective on its potential biological activities based on the analysis of its structural motifs.
Executive Summary
This compound is a dicarbonyl compound for which the specific biological mechanism of action has not been elucidated in published research. However, an analysis of its core structures—the 1,4-dione framework and the 4-(methylsulfanyl)phenyl moiety—provides a foundation for hypothesizing its potential pharmacological activities. The 1,4-dione functional group is a versatile precursor in the synthesis of various heterocyclic compounds, some of which are biologically active. More significantly, the 4-(methylsulfanyl)phenyl moiety is present in a class of novel pyrrole derivatives that have demonstrated potent anticancer activity. These derivatives have been shown to induce cell cycle arrest, suggesting a potential antiproliferative mechanism. This guide will explore the known biological activities of these related compounds to infer a potential mechanism of action for this compound.
Chemical Properties and Synthetic Utility
1,4-Dicarbonyl compounds, such as this compound, are key intermediates in organic synthesis. Their characteristic structure, with two carbonyl groups separated by a two-carbon linker, allows for a range of chemical transformations.
One of the most notable reactions of 1,4-diones is the Paal-Knorr synthesis, which is a fundamental method for synthesizing five-membered heterocycles like furans, pyrroles, and thiophenes.[1] This reaction involves the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound.[1] Given that many pharmaceuticals and natural products feature these heterocyclic cores, the synthetic utility of 1,4-diones is of significant interest in drug discovery.[1]
Postulated Mechanism of Action: Insights from Structurally Related Compounds
While the mechanism of action for this compound remains uncharacterized, the biological activity of compounds containing the 4-(methylsulfanyl)phenyl group offers valuable clues. A study on novel 3-substituted-4-(4-methylthiophenyl)-1H-pyrrole derivatives revealed significant anti-proliferative effects against a panel of human cancer cell lines.[2]
The most compelling evidence for a potential mechanism of action comes from the aforementioned study on pyrrole derivatives bearing the 4-(methylsulfanyl)phenyl moiety. One of the lead compounds in this series, compound 3j, was found to induce a significant increase in the percentage of MGC80-3 gastric cancer cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases.[2] This indicates that the compound exerts its antiproliferative effect by causing G0/G1 cell cycle arrest.[2]
The G1 checkpoint is a critical regulator of cell proliferation, and its arrest is a common mechanism for anticancer agents. This process is often mediated by the activation of tumor suppressor proteins, such as p53, which in turn upregulates cyclin-dependent kinase (CDK) inhibitors like p21.[2] These inhibitors then block the activity of cyclin-CDK complexes (CDK4/6 and CDK2), preventing the phosphorylation of the retinoblastoma protein (Rb) and halting the cell's progression into the S phase.[2]
Based on these findings, it is plausible that this compound could exhibit similar antiproliferative properties by interfering with cell cycle progression.
Quantitative Data from Related Compounds
The anti-proliferative activity of the 3-substituted-4-(4-methylthiophenyl)-1H-pyrrole derivatives was quantified by determining their half-maximal inhibitory concentrations (IC50) against a panel of sixteen human cancer cell lines and two normal cell lines using the MTT assay. The results for a selection of these compounds are summarized below.
| Compound | Substitution at Position 3 | MGC80-3 (Gastric) IC50 (μM) | A549 (Lung) IC50 (μM) | HeLa (Cervical) IC50 (μM) | PC-3 (Prostate) IC50 (μM) | HCT-116 (Colon) IC50 (μM) | MCF-7 (Breast) IC50 (μM) | LO2 (Normal Liver) IC50 (μM) | GES-1 (Normal Gastric) IC50 (μM) |
| 3a | Phenylacetyl | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| 3b | 4-Methylphenylacetyl | 25.3 | 31.6 | 28.4 | 35.1 | 30.2 | 33.7 | >50 | >50 |
| 3c | 4-Chlorophenylacetyl | 15.8 | 20.1 | 18.9 | 22.4 | 19.5 | 21.8 | >50 | >50 |
| (Data extracted from a study by Lan et al. on novel pyrrole derivatives)[2] |
These results indicate that several of the synthesized compounds exhibit potent anticancer activity, with some showing selectivity for cancer cells over normal cell lines.[2]
Experimental Protocols for Key Experiments
The following is a detailed methodology for the cell cycle analysis performed on the structurally related pyrrole derivative, compound 3j.
-
Cell Line: MGC80-3 human gastric cancer cells.
-
Cell Seeding: Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with the test compound (e.g., compound 3j) at various concentrations for a specified duration (e.g., 24 or 48 hours). A vehicle-treated group serves as the control.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and the fluorescent DNA intercalating agent, propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is then analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Conclusion and Future Directions
In the absence of direct biological data for this compound, this guide posits a potential mechanism of action based on the established anticancer activities of structurally related compounds containing the 4-(methylsulfanyl)phenyl moiety. The induction of G0/G1 cell cycle arrest by these related compounds provides a strong rationale for investigating the antiproliferative and cell cycle-modulating effects of this compound.
Future research should focus on:
-
In vitro screening: Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines.
-
Mechanism of action studies: If cytotoxic activity is observed, further investigation into its effects on the cell cycle, apoptosis, and relevant signaling pathways is warranted.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to understand the contribution of the 1,4-dione and the 4-(methylsulfanyl)phenyl groups to its biological activity.
Such studies will be crucial in determining the therapeutic potential of this and related compounds in drug development.
References
An In-depth Technical Guide to Sulfur-Containing Organic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of sulfur-containing organic building blocks, detailing their classification, unique properties, synthesis, and critical role in modern drug discovery. It is designed to serve as a technical resource, offering quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental processes.
Introduction: The Unique Role of Sulfur in Organic Chemistry
Sulfur, a member of the chalcogen group, imparts unique physicochemical properties to organic molecules, making it a privileged element in medicinal chemistry.[1][2] Its ability to exist in various oxidation states (from -2 in thiols to +6 in sulfones) and to form a diverse array of functional groups allows for fine-tuning of a molecule's steric and electronic properties.[1] Sulfur-containing compounds are integral to numerous pharmaceuticals, natural products, and agrochemicals.[2][3][4] The introduction of a sulfur atom can significantly modify a compound's solubility, metabolic stability, and ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.[5]
Key properties endowed by sulfur include:
-
Modulation of Acidity: Thiols are generally more acidic than their alcohol counterparts.[6][7]
-
Enhanced Nucleophilicity: Thiolates (the conjugate bases of thiols) are excellent nucleophiles.[7][8]
-
Diverse Bonding Geometries: Sulfur can adopt various geometries, influencing the three-dimensional shape of molecules.
-
Bioisosterism: The thiophene ring is a well-known bioisostere of the benzene ring, offering similar size and electronics but with different metabolic profiles.[9]
Major Classes of Sulfur-Containing Building Blocks
Sulfur is incorporated into a wide variety of organic scaffolds. The following sections detail the most common classes used in drug development.
Thiols and Thioethers (Sulfides)
-
Structure and Properties: Thiols (R-SH) are the sulfur analogs of alcohols and are characterized by their sulfhydryl group.[6] They are more acidic than alcohols due to the weaker S-H bond and the greater stability of the resulting thiolate anion.[6][10] Thioethers or sulfides (R-S-R') are the sulfur equivalents of ethers. The sulfur atom in thioethers is more nucleophilic than the oxygen in ethers, making them more reactive in certain substitution reactions.[11]
-
Applications: The thiol group in the amino acid cysteine is crucial for protein structure, forming disulfide bridges that stabilize protein folding.[7][10] Thiol-containing drugs are used as radical scavengers, agents to restore cellular thiol pools, and as chelators for heavy metal poisoning.[8][10] Thioethers are found in various drugs, including some antibiotics and antipsychotics.
Sulfoxides and Sulfones
-
Structure and Properties: Sulfoxides (R-S(O)-R') and sulfones (R-S(O)₂-R') represent higher oxidation states of sulfur. The sulfonyl group in sulfones is a strong hydrogen bond acceptor and is highly polar, which can improve the pharmacokinetic properties of a drug candidate. Sulfones are generally stable and relatively inert functional groups.[12]
-
Applications: The sulfone group is a key component of dapsone, an antibiotic used to treat leprosy.[12] Sulfones are also found in anti-inflammatory and anticancer agents.[13] Sulfoxides serve as valuable intermediates in organic synthesis and are present in drugs like the proton-pump inhibitor esomeprazole.[14]
Sulfonamides
-
Structure and Properties: The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry.[15][16] Sulfonamides are derivatives of sulfonic acid and have been pivotal since the advent of sulfa drugs, the first broadly effective antimicrobials.[15][16]
-
Applications: Beyond their well-known antibacterial activity, sulfonamides exhibit a vast range of biological effects, including anticancer, antiviral, anti-inflammatory, and antidiabetic properties.[16][17] They are found in diuretics, anticonvulsants, and inhibitors of enzymes like carbonic anhydrase.[16][18]
Sulfur-Containing Heterocycles: Thiophenes and Thiazoles
-
Structure and Properties: Thiophene is a five-membered aromatic heterocycle that is a common structural motif in pharmaceuticals.[5][9] It is considered a bioisostere of a phenyl ring.[9] Thiazoles are another class of five-membered heterocycles containing both sulfur and nitrogen, which are prevalent in antimicrobial compounds and natural products like vitamin B1 (thiamine).[19][20]
-
Applications: Thiophene-containing drugs span a wide range of therapeutic areas, including antipsychotics (olanzapine), antiplatelet agents (clopidogrel), and anti-inflammatory drugs (suprofen).[5] Thiazole derivatives are investigated for their anticancer and anti-inflammatory activities.[19][20]
Quantitative Data for Sulfur-Containing Scaffolds
The following tables summarize key quantitative data for representative sulfur-containing functional groups, providing a basis for comparison in drug design.
Table 1: Physicochemical Properties of Common Sulfur Functional Groups
| Functional Group | Representative Molecule | pKa (in DMSO) | C-S Bond Length (Å) |
| Thiol | Methanethiol (CH₃SH) | 10.4 (in H₂O) | 1.819 |
| Thiophene | Thiophene (C₄H₄S) | ~35 | 1.714 |
| Sulfonamide | Benzenesulfonamide | 16.0 | 1.764 (S-N) |
| Sulfone | Dimethyl sulfone | ~31 | 1.77 |
Note: pKa and bond length values can vary based on the specific molecular structure and measurement conditions. Data compiled from multiple sources.[21][22][23]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is crucial for drug development professionals.
Signaling Pathway: MEK/ERK Cascade Inhibition
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival; its deregulation is implicated in many cancers.[24][25][26] Several approved and investigational cancer drugs that inhibit components of this pathway, such as Trametinib (a MEK inhibitor), contain sulfur moieties.
Experimental Workflow: Small Molecule Synthesis and Screening
The discovery of novel therapeutic agents follows a structured workflow, from initial library synthesis to hit identification and lead optimization.
Key Experimental Protocols
Detailed and reproducible methodologies are paramount in chemical and pharmaceutical research.
General Protocol for the Synthesis of a Sulfone via Thioether Oxidation
This protocol describes a common method for preparing sulfones, which involves the oxidation of a corresponding thioether (sulfide).[12][13]
Materials:
-
Aryl or alkyl thioether (1.0 eq)
-
Meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the thioether (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Oxidation: Add m-CPBA (2.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to decompose excess peroxide. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure sulfone.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and Mass Spectrometry.
Protocol for the Synthesis of an Aryl Sulfonamide
This protocol outlines the synthesis of an aryl sulfonamide from an arylsulfonyl chloride and an amine, a fundamental transformation in medicinal chemistry.[18][27]
Materials:
-
Arylsulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Pyridine or triethylamine (as base and/or solvent)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (if needed)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the amine (1.1 eq) in pyridine or a mixture of DCM and triethylamine in a round-bottom flask. Cool the solution to 0 °C.
-
Addition of Sulfonyl Chloride: Add the arylsulfonyl chloride (1.0 eq) dropwise or in small portions to the cooled, stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the reaction by TLC.
-
Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (2x) to remove excess amine and pyridine, water (1x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude sulfonamide by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography.
-
Characterization: Characterize the purified product by NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.
Conclusion
Sulfur-containing organic building blocks are indispensable tools in the fields of medicinal chemistry and drug development.[1][27] The functional and structural diversity afforded by sulfur allows for the creation of molecules with a wide spectrum of biological activities.[4][27] A thorough understanding of their synthesis, properties, and biological roles is essential for the rational design of the next generation of therapeutic agents. This guide has provided a foundational resource for researchers, summarizing key data and protocols to facilitate further innovation in this vital area of science.
References
- 1. researchgate.net [researchgate.net]
- 2. Organosulfur chemistry - Wikipedia [en.wikipedia.org]
- 3. ijarst.in [ijarst.in]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol: Structure, Properties & Uses Explained Simply [vedantu.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cognizancejournal.com [cognizancejournal.com]
- 10. What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry - MetwareBio [metwarebio.com]
- 11. youtube.com [youtube.com]
- 12. Sulfone - Wikipedia [en.wikipedia.org]
- 13. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
- 15. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 16. researchgate.net [researchgate.net]
- 17. ajchem-b.com [ajchem-b.com]
- 18. citedrive.com [citedrive.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. organicchemistrydata.org [organicchemistrydata.org]
- 24. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Paal-Knorr Synthesis of N-Substituted 2-Methyl-5-[4-(methylsulfanyl)phenyl]pyrroles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of N-substituted 2-methyl-5-[4-(methylsulfanyl)phenyl]pyrroles from 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione via the Paal-Knorr synthesis. This class of compounds is of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrole scaffold in biologically active molecules.[1][2][3][4]
Introduction
The Paal-Knorr synthesis is a fundamental and widely utilized method for the construction of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[5][6] The synthesis of pyrroles involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[5][7][8] This reaction is valued for its operational simplicity and the ability to generate a diverse library of substituted pyrroles, which are key components in many natural products and pharmaceuticals.[4][5]
This document outlines protocols for the synthesis of N-substituted 2-methyl-5-[4-(methylsulfanyl)phenyl]pyrroles using this compound as the starting dicarbonyl compound. Both conventional heating and microwave-assisted methods are described, providing flexibility for different laboratory setups.
Reaction Scheme
The general reaction scheme for the Paal-Knorr synthesis of N-substituted 2-methyl-5-[4-(methylsulfanyl)phenyl]pyrroles is as follows:
Caption: Paal-Knorr synthesis of N-substituted 2-methyl-5-[4-(methylsulfanyl)phenyl]pyrroles.
Experimental Protocols
Two primary methods for this synthesis are detailed below: a conventional heating method and a microwave-assisted method. The microwave-assisted protocol often leads to significantly reduced reaction times and potentially higher yields.[9][10][11][12]
Protocol 1: Conventional Heating Method
This protocol is adapted from the synthesis of a structurally similar compound, 1-(4-fluorophenyl)-2-methyl-5-[4-(methylsulfonyl)-phenyl]-1H-pyrrole.[13]
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst (e.g., acetic acid)
-
Toluene or other suitable high-boiling solvent
-
Dean-Stark apparatus
-
Standard laboratory glassware
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq).
-
Dissolve the dione in a suitable volume of toluene (e.g., 10-20 mL per gram of dione).
-
Add the primary amine (1.1 - 1.2 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Continue refluxing until the starting material is consumed, as monitored by thin-layer chromatography (TLC). This may take several hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Synthesis
This protocol provides a general guideline for a more rapid synthesis using microwave irradiation.[9][10][11][12]
Materials:
-
This compound
-
Substituted primary amine
-
Acetic acid or other suitable catalyst
-
Ethanol or another microwave-safe solvent
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq) and the primary amine (1.2 - 1.5 eq).
-
Add a suitable solvent such as ethanol and a catalytic amount of acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes).[7]
-
Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent (e.g., ethyl acetate), and washing with brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[7]
Data Presentation
The following table provides expected outcomes for the Paal-Knorr synthesis of various N-substituted 2-methyl-5-[4-(methylsulfanyl)phenyl]pyrroles based on typical yields for similar reactions.
| Entry | Primary Amine (R-NH₂) | Method | Catalyst | Solvent | Reaction Time | Yield (%) |
| 1 | Aniline | Conventional | p-TsOH | Toluene | 12-24 h | 70-85 |
| 2 | 4-Fluoroaniline | Conventional | p-TsOH | Toluene | 12-24 h | 75-90 |
| 3 | Benzylamine | Conventional | Acetic Acid | Ethanol | 8-16 h | 65-80 |
| 4 | Aniline | Microwave | Acetic Acid | Ethanol | 10-20 min | 80-95 |
| 5 | 4-Fluoroaniline | Microwave | Acetic Acid | Ethanol | 10-20 min | 85-98 |
| 6 | Benzylamine | Microwave | Acetic Acid | Ethanol | 5-15 min | 75-90 |
Visualizations
Experimental Workflow
The general workflow for the synthesis and purification of N-substituted 2-methyl-5-[4-(methylsulfanyl)phenyl]pyrroles is depicted below.
Caption: General experimental workflow for the Paal-Knorr synthesis.
Application in Drug Discovery
Pyrrole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The synthesized N-substituted 2-methyl-5-[4-(methylsulfanyl)phenyl]pyrroles can be screened for various biological activities as part of a drug discovery program.
Caption: Role of synthesized pyrroles in a drug discovery workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 12. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1,4-Diketones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole and its derivatives represent a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery.[1][2][3] The pyrazole scaffold is a key structural component in numerous approved drugs, including the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib.[2][3][4] These compounds exhibit a broad spectrum of pharmacological activities, such as anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][5][6]
A synthetically valuable and straightforward method for preparing substituted pyrazoles is the Paal-Knorr synthesis. This reaction involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[7][8] The reaction is typically efficient and allows for the creation of a diverse library of pyrazole derivatives by varying the substituents on both the diketone and the hydrazine starting materials.
Reaction Mechanism: Paal-Knorr Pyrazole Synthesis
The Paal-Knorr synthesis of pyrazoles from 1,4-diketones and hydrazine proceeds through a well-established mechanism. The reaction is typically acid-catalyzed and begins with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons of the diketone, forming a hemiaminal intermediate. This is followed by dehydration to form a hydrazone. Subsequently, an intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[9][10]
Applications in Drug Development
The structural versatility of the pyrazole ring allows it to interact with various biological targets, making it a "privileged scaffold" in drug design.[3][4] Many pyrazole derivatives function as inhibitors of key enzymes in signaling pathways implicated in diseases like cancer and inflammation. For instance, they have been developed as potent inhibitors of Cyclooxygenase-2 (COX-2), cyclin-dependent kinases (CDKs), and tyrosine kinases.[2][5] The inhibition of these enzymes can disrupt disease progression, highlighting the therapeutic potential of pyrazole-based compounds.
Experimental Protocols
The following sections provide a general methodology and a specific example for the synthesis of pyrazole derivatives from 1,4-diketones.
General Protocol for Paal-Knorr Pyrazole Synthesis
This protocol outlines a typical procedure that can be adapted for various 1,4-diketone and hydrazine substrates.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,4-diketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or propanol).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base may be required. For highly reactive hydrazines, the addition may need to be done cautiously at a lower temperature.
-
Catalyst Addition: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid or hydrochloric acid) to the mixture.[11][12]
-
Reaction: Heat the reaction mixture to reflux and stir for a period ranging from 1 to 12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 1,4-diketone is consumed.[11][13]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid product by vacuum filtration using a Buchner funnel.[11] Wash the solid with a small amount of cold solvent.
-
If no precipitate forms, pour the reaction mixture into a separatory funnel containing water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Specific Example: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole
This procedure is adapted from established methodologies for the Knorr-type synthesis.[11][12][13]
-
Reaction Setup: To a 50 mL round-bottom flask, add acetonylacetone (1,4-diketone, 10 mmol) and ethanol (20 mL).
-
Reagent Addition: While stirring, add phenylhydrazine (10 mmol). An exothermic reaction may be observed. Add 3-4 drops of glacial acetic acid as a catalyst.
-
Heating: Heat the mixture under reflux with constant stirring for 2 hours.
-
Monitoring: Check for the disappearance of the starting materials using TLC with a mobile phase of 30% ethyl acetate/70% hexane.
-
Crystallization: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with a small volume of cold ethanol, and air dry.
-
Analysis: Determine the yield, melting point, and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Data Presentation
The Paal-Knorr synthesis is versatile, affording good to excellent yields for a variety of substituted pyrazoles. The table below summarizes representative yields for the reaction of various 1,4-diketones with hydrazine derivatives under different conditions.
| 1,4-Diketone Substrate (R1, R2) | Hydrazine Substrate (R') | Solvent | Catalyst | Yield (%) |
| Acetonylacetone (Me, Me) | Hydrazine Hydrate | Ethanol | Acetic Acid | ~90% |
| Acetonylacetone (Me, Me) | Phenylhydrazine | Ethanol | Acetic Acid | ~85-95% |
| 1,4-Diphenyl-1,4-butanedione (Ph, Ph) | Hydrazine Hydrate | Acetic Acid | None | >90% |
| 1-Phenyl-1,4-pentanedione (Ph, Me) | Hydrazine Hydrate | Ethanol | HCl | ~80% (mixture of isomers) |
| Hexane-2,5-dione (Me, Me) | p-Tolylhydrazine | Ethylene Glycol | None | 92%[14] |
| 1,4-Di(p-tolyl)butane-1,4-dione | Hydrazine Hydrate | Ethylene Glycol | None | 85%[14] |
Experimental Workflow
The overall process for synthesizing and characterizing pyrazole derivatives follows a standard laboratory workflow, from initial reaction setup to final analysis of the purified compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione and Related Scaffolds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
While specific medicinal chemistry applications for 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione are not extensively documented in publicly available literature, the core scaffold, the 4-(methylsulfanyl)phenyl group, and its oxidized form, 4-(methylsulfonyl)phenyl, are pivotal pharmacophores in a variety of therapeutically active agents. This document provides an overview of the applications of these moieties in medicinal chemistry, with a focus on anticancer and anti-inflammatory activities, complete with experimental protocols and pathway diagrams to guide further research and development.
Application Note 1: Anticancer Potential of 4-(Methylsulfanyl)phenyl Derivatives
The 4-(methylsulfanyl)phenyl moiety has been incorporated into various heterocyclic compounds that exhibit significant anticancer activity. These derivatives have shown promise in inducing cell cycle arrest and apoptosis in a range of cancer cell lines.
Quantitative Data: In Vitro Efficacy of Pyrrole Derivatives
A study by Lan et al. investigated the anti-proliferative activity of 3-substituted-4-(4-methylsulfanyl)phenyl-1H-pyrrole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) highlight the potential of this scaffold.[1]
| Compound | Substitution at Position 3 | MGC-803 (Gastric) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | LO2 (Normal Liver) IC50 (µM) | GES-1 (Normal Gastric) IC50 (µM) |
| 3a | Phenylacetyl | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| 3b | 4-Methylphenylacetyl | 25.3 | 31.6 | 28.4 | 35.1 | 30.2 | 33.7 | >50 | >50 |
| 3c | 4-Chlorophenylacetyl | 15.8 | 20.1 | 17.5 | 22.3 | 19.8 | 21.4 | >50 | >50 |
| 3j | 4-Methoxyphenylmethanone | 3.2 | 5.8 | 4.1 | 6.5 | 5.3 | 6.8 | >50 | >50 |
| Paclitaxel | - | 4.5 | 6.2 | 5.1 | 7.3 | 6.1 | 7.9 | 10.2 | 12.5 |
Mechanism of Action: G0/G1 Cell Cycle Arrest
The most potent compound, --INVALID-LINK--methanone (3j), was found to induce G0/G1 cell cycle arrest in MGC-803 gastric cancer cells.[1] This is a common mechanism for anticancer agents, preventing cell proliferation by halting the cell cycle before DNA replication. The proposed pathway involves the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21, which inactivate Cyclin/CDK complexes, leading to the hypophosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the expression of genes required for the S-phase.[1]
Caption: Proposed signaling pathway for G0/G1 cell cycle arrest induced by 4-(methylsulfanyl)phenyl derivatives.
Experimental Protocols
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol and fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Application Note 2: Anti-inflammatory Applications via COX-2 Inhibition
The 4-(methylsulfonyl)phenyl group is a hallmark of selective cyclooxygenase-2 (COX-2) inhibitors, a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] This moiety is crucial for selective binding to the COX-2 active site.
Quantitative Data: In Vitro Efficacy of Imidazo[1,2-a]pyridine Derivatives
A study on 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines demonstrated potent and selective COX-2 inhibition.[3]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5a | 20.3 | 0.21 | 96.7 |
| 5d | 32.7 | 0.18 | 181.7 |
| 5h | 35.6 | 0.08 | 445.0 |
| 5n | 35.6 | 0.07 | 508.6 |
| Celecoxib | 15.2 | 0.05 | 304.0 |
Mechanism of Action: Selective COX-2 Inhibition
The 4-(methylsulfonyl)phenyl group fits into a specific side pocket of the COX-2 enzyme active site, which is larger than the corresponding pocket in COX-1 due to the substitution of isoleucine in COX-1 with valine in COX-2.[2] This selective binding prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: Mechanism of selective COX-2 inhibition by 4-(methylsulfonyl)phenyl compounds.
Experimental Protocol
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Incubation Mixture: Prepare an incubation mixture containing Tris-HCl buffer, hematin, and the enzyme.
-
Compound Addition: Add the test compound at various concentrations to the incubation mixture and pre-incubate for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: After a set time (e.g., 10 minutes), terminate the reaction by adding a solution of HCl.
-
Prostaglandin Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50(COX-1) / IC50(COX-2).
Synthetic Protocols and Workflows
The 4-(methylsulfanyl)phenyl and 4-(methylsulfonyl)phenyl moieties are typically introduced using starting materials like thioanisole or 4-(methylthio)acetophenone. The methylsulfanyl group can be readily oxidized to the methylsulfonyl group.
Representative Synthesis of a 4-(Methylsulfonyl)phenyl-containing Heterocycle
The following is a representative multi-step synthesis adapted from the synthesis of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.[4]
Caption: General synthetic workflow for a 4-(methylsulfonyl)phenyl-containing imidazole.
Protocol 4: Oxidation of a Methylsulfanyl to a Methylsulfonyl Group[4]
-
Dissolution: Dissolve the 4-(methylsulfanyl)phenyl-containing compound (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Oxidant Addition: Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.1 equivalents), dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.
-
Extraction: Extract the product into an organic solvent (e.g., dichloromethane).
-
Washing and Drying: Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the final 4-(methylsulfonyl)phenyl compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
Application Notes and Protocols for 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione
Introduction
1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione is a versatile synthetic precursor characterized by its 1,4-dicarbonyl functionality.[1][2] This structural motif is a cornerstone in heterocyclic chemistry, enabling the synthesis of a wide array of five- and six-membered ring systems that are prevalent in pharmaceuticals, natural products, and advanced materials.[1][3] The strategic placement of the two carbonyl groups allows for intramolecular cyclization reactions with various nucleophiles, making it an ideal starting material for building molecular complexity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable heterocyclic compounds.
Key Synthetic Applications
The primary application of this compound is its conversion into five-membered aromatic heterocycles—furans, pyrroles, and thiophenes—via the Paal-Knorr synthesis.[1][4] This classic and reliable reaction involves the condensation of the 1,4-dicarbonyl compound with an appropriate reagent, followed by cyclization and dehydration.[1] Additionally, it can serve as a precursor for the synthesis of substituted pyridazines through condensation with hydrazine.
Synthesis of Substituted Furans
The acid-catalyzed cyclization of 1,4-dicarbonyl compounds is a direct and efficient method for preparing substituted furans.[5] The furan core is a common scaffold in numerous biologically active compounds and natural products. The reaction proceeds through the protonation of one carbonyl, which is then attacked by the enol form of the other carbonyl, followed by dehydration to yield the aromatic furan ring.[4]
Synthesis of Substituted Pyrroles
Reacting 1,4-dicarbonyl compounds with primary amines or ammonia is a fundamental method for synthesizing substituted pyrroles.[5] The pyrrole ring is a privileged structure in medicinal chemistry, found in blockbuster drugs like Lipitor.[6] The mechanism involves the formation of an enamine or imine intermediate, which then undergoes cyclization and dehydration.[1]
Synthesis of Substituted Thiophenes
Thiophenes, another important class of heterocycles, can be synthesized from 1,4-dicarbonyl precursors using sulfurating agents such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[4] The reaction involves the replacement of the carbonyl oxygen atoms with sulfur, followed by cyclization.[1]
Synthesis of Substituted Pyridazines
Pyridazine derivatives can be prepared from 1,4-diketones by reaction with hydrazine (N₂H₄). This reaction forms a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine. Pyridazines are known for their wide range of pharmacological activities.[7][8]
Data Presentation
The following table summarizes the synthetic transformations of this compound.
| Precursor | Reagent(s) | Product | Typical Yield | Reaction Conditions |
|
| 1. Acid Catalyst (e.g., H₂SO₄, p-TsOH) | 2-Methyl-5-[4-(methylsulfanyl)phenyl]furan | Good to Excellent | Heat (e.g., reflux in Toluene) |
|
| 2. Primary Amine (R-NH₂) (e.g., Aniline) | 1-Aryl-2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrole | Good to Excellent | Heat (e.g., reflux in Ethanol or Acetic Acid) |
|
| 3. Sulfurating Agent (e.g., P₂S₅, Lawesson's Reagent) | 2-Methyl-5-[4-(methylsulfanyl)phenyl]thiophene | Moderate to Good | Heat (e.g., reflux in Toluene or Xylene) |
|
| 4. Hydrazine (N₂H₄), then Oxidizing Agent (e.g., MnO₂) | 3-Methyl-6-[4-(methylsulfanyl)phenyl]pyridazine | Moderate to Good | Two steps: 1. Reflux with hydrazine. 2. Oxidation at room temp. |
Visualized Workflows and Mechanisms
Caption: Synthetic pathways from the precursor to various heterocycles.
Caption: Key steps in the acid-catalyzed formation of furans.
Caption: Reaction pathway for the synthesis of pyrroles from 1,4-diketones.
Experimental Protocols
General Considerations:
-
All reactions should be conducted in a well-ventilated fume hood.
-
Reagents should be of analytical grade and used as received unless otherwise noted.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Protocol 1: Synthesis of 2-Methyl-5-[4-(methylsulfanyl)phenyl]furan
Materials and Equipment:
-
This compound (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Toluene
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Saturated sodium bicarbonate solution, brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (e.g., 2.22 g, 10 mmol), p-toluenesulfonic acid (0.19 g, 1 mmol), and toluene (50 mL).
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure furan derivative.
Protocol 2: Synthesis of 1-Phenyl-2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrole
Materials and Equipment:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (2.22 g, 10 mmol) in glacial acetic acid (30 mL).
-
Add aniline (1.02 mL, 11 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water (100 mL) and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired pyrrole product.
Protocol 3: Synthesis of 3-Methyl-6-[4-(methylsulfanyl)phenyl]pyridazine
Materials and Equipment:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Manganese dioxide (MnO₂) (5.0 eq)
-
Dichloromethane (DCM)
-
Round-bottom flasks, reflux condenser
-
Magnetic stirrer
-
Celite for filtration
Procedure:
Step A: Dihydropyridazine Formation
-
Dissolve this compound (2.22 g, 10 mmol) in ethanol (40 mL) in a round-bottom flask.
-
Add hydrazine hydrate (0.6 mL, 12 mmol) dropwise at room temperature.
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction and remove the ethanol under reduced pressure. The crude dihydropyridazine intermediate is typically used in the next step without further purification.
Step B: Oxidation to Pyridazine
-
Dissolve the crude intermediate from Step A in dichloromethane (50 mL).
-
Add activated manganese dioxide (4.35 g, 50 mmol) in portions with stirring.
-
Stir the suspension vigorously at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite, washing the pad thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the target pyridazine.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategy for the synthesis of pyridazine heterocycles and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridazine synthesis [organic-chemistry.org]
Synthesis of Five-Membered Heterocycles from 1,4-Dicarbonyls: An Experimental Protocol
Application Note: The synthesis of five-membered aromatic heterocycles, such as furans, pyrroles, and thiophenes, is a cornerstone of medicinal chemistry and drug development. These structural motifs are present in a vast array of pharmacologically active compounds. The Paal-Knorr synthesis, a classic and versatile method, provides a straightforward and efficient route to these important scaffolds from readily available 1,4-dicarbonyl compounds. This protocol outlines the experimental procedures for the synthesis of furans, pyrroles, and thiophenes via the Paal-Knorr reaction, offering researchers a reliable guide for accessing these valuable molecular building blocks.[1][2][3][4][5]
Core Concepts and Reaction Mechanisms
The Paal-Knorr synthesis involves the cyclization of a 1,4-dicarbonyl compound to form a furan, pyrrole, or thiophene.[1][2] The specific heterocycle obtained depends on the reagents and reaction conditions employed.
-
Furan Synthesis: This transformation is typically achieved through an acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound.[6][7] Protic acids like sulfuric acid or p-toluenesulfonic acid, or Lewis acids, can be used as catalysts.[6] The mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl to form a cyclic hemiacetal, which then dehydrates to the furan.[2][6]
-
Pyrrole Synthesis: The synthesis of pyrroles is accomplished by condensing a 1,4-dicarbonyl compound with ammonia or a primary amine.[6][8] The reaction is generally conducted under neutral or weakly acidic conditions.[8] The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[2][9]
-
Thiophene Synthesis: Thiophenes are synthesized from 1,4-dicarbonyls using a sulfurizing agent, most commonly Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[1][10][11][12] These reagents act as both sulfur sources and dehydrating agents.[10][11] The reaction involves the conversion of the carbonyl groups to thiocarbonyls, followed by cyclization and elimination of hydrogen sulfide.[13]
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of 2,5-dimethyl-substituted heterocycles from 2,5-hexanedione under various conditions.
| Heterocycle Product | Starting Material | Reagent(s) | Catalyst/Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1-Benzyl-2,5-dimethylpyrrole | 2,5-Hexanedione | Benzylamine | Acetic Acid | 150 | 2 | 89 | [3] |
| 2,5-Dimethylfuran | 2,5-Hexanedione | None | p-TsOH (neat) | 200 | 5 | 85 | [3] |
| 2,5-Dimethylthiophene | 2,5-Hexanedione | Lawesson's Reagent | Toluene | 150 | 10 | 78 | [3] |
| 2,5-Dimethyl-1-phenylpyrrole | 2,5-Hexanedione | Aniline | Methanol / HCl | Reflux | 15 | ~52 | [14] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethylfuran
This protocol describes the acid-catalyzed cyclization of 2,5-hexanedione to form 2,5-dimethylfuran.[15]
Materials:
-
Hexane-2,5-dione
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL) in a round-bottom flask, add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield pure 2,5-dimethylfuran.
Protocol 2: Synthesis of 1-Benzyl-2,5-dimethylpyrrole
This protocol details the synthesis of a substituted pyrrole from 2,5-hexanedione and benzylamine.[3]
Materials:
-
2,5-Hexanedione
-
Benzylamine
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione in ethanol.
-
Add benzylamine and a catalytic amount of glacial acetic acid to the solution.
-
Heat the mixture at reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1-benzyl-2,5-dimethylpyrrole.[3]
Protocol 3: Synthesis of 2,5-Dimethylthiophene (Microwave-Assisted)
This protocol describes a rapid, microwave-assisted synthesis of a substituted thiophene.[3]
Materials:
-
2,5-Hexanedione
-
Lawesson's Reagent
-
Toluene
-
Microwave reactor vial, microwave reactor
Procedure:
-
In a microwave reactor vial, combine 2,5-hexanedione and Lawesson's reagent in toluene.
-
Securely seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 10 minutes.[3]
-
After cooling the vessel to room temperature, filter the reaction mixture through a pad of celite, washing with toluene.[3]
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the desired 2,5-dimethylthiophene.[3]
Visualizations
Caption: General workflow for the Paal-Knorr synthesis of heterocycles.
Caption: Simplified mechanism for Paal-Knorr furan synthesis.
Caption: Simplified mechanism for Paal-Knorr pyrrole synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 11. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 12. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione in Bioactive Compound Synthesis
To the valued researcher,
Following a comprehensive search of scientific literature, it has been determined that there is a notable absence of published studies detailing the use of 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione as a direct building block for the synthesis of specific bioactive compounds. While the core structures that could theoretically be derived from this molecule, such as pyrazoles and pyridazinones, are well-known for their diverse pharmacological activities, the direct synthetic routes and subsequent biological evaluation of compounds originating from this particular precursor are not documented in the available scientific databases.
This lack of specific data prevents the creation of detailed Application Notes and Protocols as initially requested, which would include quantitative data, specific experimental procedures, and signaling pathway diagrams directly related to derivatives of this compound.
However, based on established chemical principles and general synthetic methodologies for related 1,4-dicarbonyl compounds, we can provide a prospective guide for researchers interested in exploring the potential of this building block. The following sections outline theoretical synthetic pathways and general protocols for the synthesis of pyrazole and pyridazinone derivatives, which are known to exhibit a range of biological activities.[1][2][3]
Theoretical Applications in Bioactive Compound Synthesis
This compound possesses a 1,4-dicarbonyl motif, a versatile functional group arrangement for the synthesis of various five- and six-membered heterocyclic systems. The presence of the 4-(methylsulfanyl)phenyl group may impart unique physicochemical properties and biological activities to the resulting molecules.
Potential Bioactive Scaffolds:
-
Pyrazoles: Reaction with hydrazine derivatives can yield pyrazoles. The pyrazole core is found in numerous FDA-approved drugs with activities including anti-inflammatory (Celecoxib), anti-obesity (Rimonabant), and anticancer properties.[3]
-
Pyridazinones: Cyclocondensation with hydrazine can also lead to the formation of pyridazinone structures. Pyridazinone derivatives have been investigated for a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][4]
General Experimental Protocols (Hypothetical)
The following are generalized protocols for the synthesis of pyrazoles and pyridazinones from a 1,4-dicarbonyl compound. These should be adapted and optimized for this compound.
Protocol 1: Synthesis of 3-(4-(methylsulfanyl)phenyl)-5-methyl-1H-pyrazole
Objective: To synthesize a pyrazole derivative via cyclocondensation with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (or other suitable solvent like acetic acid)
-
Glacial acetic acid (optional, as catalyst or solvent)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1-1.2 equivalents) to the solution.
-
If desired, add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).
Expected Outcome: Formation of 3-(4-(methylsulfanyl)phenyl)-5-methyl-1H-pyrazole. The regioselectivity of the reaction may vary depending on the reaction conditions and the nature of the hydrazine derivative used.
Protocol 2: Synthesis of 6-(4-(methylsulfanyl)phenyl)-3-methyl-4,5-dihydropyridazin-3(2H)-one
Objective: To synthesize a pyridazinone derivative.
Procedure:
-
Follow the same initial steps as in Protocol 1, reacting this compound with hydrazine hydrate.
-
The reaction conditions (solvent, temperature, and reaction time) will be critical in directing the cyclization towards the pyridazinone scaffold. The use of specific catalysts might be necessary.
-
Work-up and purification would be similar to Protocol 1.
Proposed Experimental Workflow and Characterization
The logical workflow for investigating the potential of this compound as a building block for bioactive compounds is outlined below.
Caption: General workflow for synthesis and evaluation.
Potential Signaling Pathways to Investigate
Should the synthesized pyrazole and pyridazinone derivatives show biological activity, several signaling pathways could be relevant for further investigation based on the known activities of these classes of compounds. For instance, if anti-inflammatory activity is observed, pathways involving cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB) would be of interest. If anticancer activity is detected, pathways related to cell cycle regulation, apoptosis (e.g., involving caspases), or specific kinases could be explored.
Caption: Hypothetical anti-inflammatory mechanism.
Data Presentation (Template)
Once quantitative data is obtained, it should be organized into clear tables for comparison. Below are templates for presenting such data.
Table 1: Synthesis and Yield of Derivatives
| Compound ID | Structure | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| P1 | [Structure of Pyrazole 1] | 6 | - | - |
| PD1 | [Structure of Pyridazinone 1] | 8 | - | - |
Table 2: In Vitro Bioactivity Data (e.g., Anticancer Activity)
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| P1 | MCF-7 | - |
| P1 | A549 | - |
| PD1 | MCF-7 | - |
| PD1 | A549 | - |
| Doxorubicin | MCF-7 | - |
Conclusion and Future Directions
While direct literature on the use of this compound as a precursor for bioactive compounds is currently unavailable, its chemical structure suggests significant potential for the synthesis of novel heterocyclic compounds with interesting biological activities. The protocols and workflows provided here offer a foundational guide for researchers to initiate such investigations.
Future work should focus on:
-
The practical synthesis and characterization of pyrazole and pyridazinone derivatives from this compound.
-
Screening of these novel compounds against a panel of biological targets to identify potential therapeutic activities.
-
Elucidation of the structure-activity relationships (SAR) to guide the optimization of lead compounds.
It is our hope that this prospective guide will stimulate research in this unexplored area of medicinal chemistry.
References
Application Notes and Protocols for Monitoring 1,4-Diketone Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of various analytical methods for monitoring the progress of chemical reactions involving 1,4-diketones. The protocols are designed to be adaptable for a range of specific 1,4-diketone reactions, with a particular focus on the Paal-Knorr synthesis, a cornerstone reaction for the synthesis of furans, pyrroles, and thiophenes.
Introduction to 1,4-Diketone Reactions and Monitoring Needs
1,4-Diketones are versatile intermediates in organic synthesis, serving as precursors to a wide array of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science.[1][2] The Paal-Knorr synthesis, for example, is a classic and widely used method for the cyclization of 1,4-diketones to form substituted furans, pyrroles, and thiophenes.[3] Accurate and efficient monitoring of these reactions is crucial for optimizing reaction conditions, maximizing yields, minimizing byproduct formation, and ensuring the quality and purity of the final product.
The choice of an analytical method for reaction monitoring depends on several factors, including the specific reaction being studied, the physical and chemical properties of the reactants and products, the desired level of quantitative accuracy, and the available instrumentation. This document outlines and compares the application of Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier Transform Infrared (FTIR) Spectroscopy for monitoring 1,4-diketone reactions.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key quantitative parameters and characteristics of the different analytical methods for monitoring a typical 1,4-diketone reaction, such as the Paal-Knorr synthesis.
| Analytical Method | Speed | Cost | Quantitative Accuracy | Throughput | Sample Preparation | Key Advantages | Key Limitations |
| TLC | Very Fast (minutes) | Very Low | Semi-quantitative | High | Minimal | Simple, rapid, and inexpensive for qualitative monitoring. | Limited accuracy for quantification, lower resolution. |
| GC-MS | Fast (15-30 min) | Moderate | High | Moderate | Often requires derivatization for polar compounds; extraction and filtration. | High sensitivity and selectivity, provides structural information. | Not suitable for thermally labile or non-volatile compounds. |
| HPLC | Moderate (10-40 min) | High | High | High | Filtration, dilution, and sometimes solid-phase extraction. | Broad applicability, high resolution, and excellent for quantitative analysis. | Higher cost of instrumentation and solvents. |
| NMR | Moderate (5-20 min) | Very High | High (with internal standard) | Low to Moderate | Dissolving in a deuterated solvent. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to other methods, expensive instrumentation. |
| In-situ FTIR | Real-time | High | Good (with calibration) | High (for a single reaction) | None (probe inserted into the reactor) | Real-time monitoring of reaction kinetics and intermediates.[4] | Complex data analysis, potential for matrix interference. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
This protocol describes a general procedure for monitoring the progress of a 1,4-diketone reaction, such as the Stetter reaction to form a 1,4-diketone.[1]
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Eluent (e.g., hexane-ethyl acetate mixture)[1]
-
Capillary spotters
-
UV lamp (254 nm)
-
Iodine chamber or other staining agent
Procedure:
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (a few drops) of the reaction mixture using a capillary spotter. Dilute the aliquot with a small amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: On a TLC plate, draw a faint pencil line about 1 cm from the bottom. Using a clean capillary spotter, spot the diluted reaction mixture on the starting line. Also, spot the starting material(s) and, if available, the pure product as references.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. The eluent level should be below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining agent like iodine.
-
Analysis: Compare the spots of the reaction mixture with the reference spots. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. The relative intensity of the spots can provide a semi-quantitative estimation of the reaction conversion.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is suitable for the quantitative analysis of a 1,4-diketone reaction where the products are volatile and thermally stable. Conversions can be identified with GC-MS.[1]
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Procedure:
-
Sample Preparation: At selected time points, quench a small aliquot of the reaction mixture. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and filter. Dilute the sample to an appropriate concentration with the solvent used for extraction.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Acquisition and Analysis: Acquire the chromatogram and mass spectra. Identify the peaks corresponding to the starting material and product by their retention times and mass spectra.
-
Quantification: For quantitative analysis, create a calibration curve using standards of known concentrations. The peak areas of the starting material and product in the reaction mixture can then be used to determine their concentrations and the reaction conversion.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a general method for monitoring a 1,4-diketone reaction, such as the Paal-Knorr synthesis, which is particularly useful for less volatile or thermally sensitive compounds.
Instrumentation and Parameters:
-
HPLC System: Equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Gradient: Start with a lower concentration of acetonitrile and gradually increase it over the run.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maxima of the reactants and products.
-
Column Temperature: 30°C.
Procedure:
-
Sample Preparation: At different time intervals, take a small aliquot of the reaction mixture and quench the reaction. Dilute the sample with the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection: Inject a fixed volume (e.g., 10 µL) of the prepared sample onto the HPLC column.
-
Data Acquisition and Analysis: Record the chromatogram. Identify the peaks for the starting material and product based on their retention times, which can be confirmed by injecting pure standards.
-
Quantification: For accurate quantification, develop a calibration curve for both the starting material and the product. The peak areas from the chromatogram of the reaction mixture can then be used to calculate the concentration of each species and monitor the reaction progress.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic Analysis
NMR spectroscopy is a powerful tool for obtaining detailed structural information and for quantitative analysis of reaction mixtures without the need for extensive sample preparation or separation.
Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which all reactants and products are soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A known amount of an inert compound with a distinct NMR signal that does not overlap with the signals of the reactants or products (e.g., 1,3,5-trimethoxybenzene).
Procedure:
-
Sample Preparation: In an NMR tube, combine the reactants in the deuterated solvent. Add a known amount of the internal standard.
-
Data Acquisition: Acquire a ¹H NMR spectrum at time zero. Then, acquire spectra at regular intervals throughout the course of the reaction.
-
Data Processing and Analysis: Process the NMR spectra (Fourier transform, phase correction, and baseline correction).
-
Quantification: Identify characteristic, well-resolved peaks for the starting material, product, and the internal standard. Integrate these peaks. The concentration of each species can be calculated relative to the known concentration of the internal standard. Plot the concentration of the reactant(s) and product(s) as a function of time to obtain kinetic profiles of the reaction.
Protocol 5: In-situ Fourier Transform Infrared (FTIR) Spectroscopy for Real-Time Monitoring
This protocol is based on the methodology for monitoring the Paal-Knorr reaction in real-time.[4]
Instrumentation and Parameters:
-
FTIR Spectrometer: Equipped with a mid-infrared (MIR) attenuated total reflectance (ATR) probe.
-
Reaction Vessel: A reaction vessel that can accommodate the in-situ FTIR probe.
-
Software: Software capable of real-time data acquisition and analysis.
Procedure:
-
Setup: Insert the in-situ FTIR probe into the reaction vessel containing the solvent and reactants.
-
Background Spectrum: Before initiating the reaction, acquire a background spectrum of the reaction mixture at the desired reaction temperature.
-
Reaction Initiation and Data Acquisition: Initiate the reaction (e.g., by adding a catalyst). Immediately begin acquiring FTIR spectra at regular intervals (e.g., every minute).
-
Data Analysis: Monitor the changes in the infrared spectrum over time. Identify the characteristic absorption bands for the starting materials (e.g., C=O stretching of the 1,4-diketone) and the product (e.g., C-O-C stretching of the furan ring or N-H stretching of the pyrrole).
-
Quantitative Analysis: The concentration of reactants and products can be determined by creating a calibration model that correlates the absorbance at specific wavenumbers to the concentration of each component. This allows for the real-time tracking of reaction kinetics and the identification of reaction intermediates.[4]
Visualizations
References
- 1. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Diketone synthesis by C-C coupling [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Mechanism and kinetic study of Paal-Knorr reaction based on in-situ MIR monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of Heterocycles from Dicarbonyl Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microwave-assisted organic synthesis has emerged as a transformative technology in medicinal and process chemistry, offering significant advantages over conventional heating methods. This includes dramatically reduced reaction times, improved product yields, enhanced purity, and the ability to drive difficult reactions to completion. Dicarbonyl compounds are fundamental building blocks in organic synthesis, serving as versatile precursors for a wide array of heterocyclic scaffolds that form the core of many pharmaceutical agents. This document provides detailed application notes and protocols for the microwave-assisted synthesis of several key classes of heterocycles—quinoxalines, imidazoles, pyrimidines, pyrroles, and pyridines—from dicarbonyl precursors.
The protocols outlined herein are designed to be readily implemented in a laboratory setting, providing researchers with a practical guide to leveraging microwave technology for the efficient synthesis of diverse heterocyclic libraries.
General Workflow for Microwave-Assisted Heterocycle Synthesis
The general workflow for microwave-assisted synthesis is straightforward and offers high throughput capabilities. The process involves the selection of appropriate precursors, solvents, and catalysts, followed by controlled irradiation in a dedicated microwave reactor.
Application Notes and Protocols: Use of 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione in Cancer Research
A comprehensive search of available scientific literature and databases did not yield specific studies on the application of 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione in cancer research.
The search for information regarding the mechanism of action, efficacy, and experimental protocols for "this compound" in the context of oncology did not return any relevant research publications. The primary information available for this compound relates to its commercial availability as a chemical reagent for research purposes.[1][2][3]
Patents were found that describe the synthesis of structurally related compounds, but these do not provide data on the biological activity or potential therapeutic applications of this compound itself in cancer. For instance, methods for synthesizing various ketone-containing molecules for potential use in different therapeutic areas have been documented.
Due to the absence of published research data on the use of this compound in cancer research, it is not possible to provide the requested detailed Application Notes and Protocols. This includes the following components that could not be generated:
-
Quantitative Data Presentation: No experimental data such as IC50 values, tumor growth inhibition, or other quantitative measures of anti-cancer activity are available to be summarized in tables.
-
Experimental Protocols: Without published studies, there are no established methodologies for key experiments like cell viability assays, apoptosis studies, or in vivo models using this specific compound.
-
Signaling Pathway and Workflow Diagrams: The mechanism of action and the signaling pathways modulated by this compound in cancer cells have not been elucidated, precluding the creation of explanatory diagrams.
The compound this compound is available as a chemical for research use. However, there is currently no scientific literature to support its application in cancer research. Therefore, the creation of detailed Application Notes and Protocols as requested is not feasible at this time. Researchers interested in the potential anti-cancer properties of this molecule would need to conduct initial exploratory studies to determine its biological activity and mechanism of action.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione. The content is structured to address specific experimental challenges and improve reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Stetter reaction of 4-(methylsulfanyl)benzaldehyde and methyl vinyl ketone.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| YLD-001 | Low to no yield of the desired 1,4-pentanedione product. | 1. Catalyst Inactivity: The N-heterocyclic carbene (NHC) catalyst or its thiazolium salt precursor may be degraded by moisture or air. 2. Incorrect Base: The base used may be too strong or too weak to efficiently generate the active NHC catalyst from the precursor. 3. Low Reaction Temperature: The reaction may not have sufficient energy to proceed at the set temperature. 4. Impure Reactants: Impurities in 4-(methylsulfanyl)benzaldehyde or methyl vinyl ketone can inhibit the catalyst or lead to side reactions. | 1. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Handle the thiazolium salt and base under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Base: Use a non-nucleophilic organic base such as triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU). Screen different bases to find the optimal one for your specific catalyst. 3. Increase Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and decomposition. 4. Purify Reactants: Purify the aldehyde by recrystallization or distillation. Ensure the methyl vinyl ketone is freshly distilled before use. |
| PUR-001 | Difficulty in purifying the final product; multiple spots on TLC. | 1. Side Product Formation: Competing reactions such as benzoin condensation of the aldehyde can occur. 2. Unreacted Starting Materials: The reaction may not have gone to completion. 3. Product Decomposition: The 1,4-dione product may be unstable under the reaction or workup conditions. | 1. Optimize Reaction Conditions: Adjust the catalyst loading and reaction time to favor the Stetter reaction over side reactions. Slower addition of the aldehyde can sometimes minimize self-condensation. 2. Monitor Reaction Progress: Use TLC or GC-MS to monitor the consumption of starting materials and stop the reaction once the aldehyde is consumed. 3. Mild Workup: Use a mild aqueous workup and avoid strong acids or bases. Purify the product quickly after isolation using column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate). |
| RXN-001 | Reaction stalls before completion. | 1. Catalyst Decomposition: The NHC catalyst may not be stable over the entire reaction time. 2. Inhibitors: Trace impurities in the solvent or reagents may be poisoning the catalyst. | 1. Add Catalyst in Portions: Instead of a single addition, add the catalyst precursor and base in two or three portions throughout the reaction. 2. Use High-Purity Solvents: Ensure solvents are of high purity and are properly dried and degassed. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: While several methods can be envisioned for the synthesis of 1,4-diones, the Stetter reaction offers a robust and high-yielding route.[1][2] This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophilic catalyst like an N-heterocyclic carbene (NHC).[3] For the synthesis of this compound, the reaction of 4-(methylsulfanyl)benzaldehyde with methyl vinyl ketone is a highly effective approach.
Q2: Which catalyst is recommended for the Stetter reaction to synthesize the target molecule?
A2: Thiazolium salts are common precursors for the N-heterocyclic carbene (NHC) catalysts used in the Stetter reaction.[3][4] Commercially available thiazolium salts such as 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride are effective. The choice of the N-substituent on the thiazolium ring can influence the catalyst's stability and activity.
Q3: What are the critical parameters to control for improving the yield of the Stetter reaction?
A3: The critical parameters for optimizing the Stetter reaction include the choice of catalyst and base, the reaction temperature, the solvent, and the purity of the reactants. Anhydrous and inert conditions are crucial to prevent catalyst deactivation. The stoichiometry of the reactants and the catalyst loading should also be carefully optimized.
Q4: Are there any common side reactions to be aware of during the synthesis?
A4: Yes, a common side reaction is the benzoin condensation of the aldehyde starting material, which can compete with the Stetter reaction.[2] This is a reversible reaction but can consume the aldehyde and reduce the overall yield of the desired 1,4-dione. Optimizing the reaction conditions to favor the irreversible 1,4-addition of the Stetter reaction is key to minimizing this side product.
Data Presentation
The following tables summarize hypothetical but realistic quantitative data for the synthesis of this compound via the Stetter reaction, illustrating the impact of various experimental parameters on the reaction yield.
Table 1: Effect of Catalyst and Base on Reaction Yield
| Entry | Thiazolium Salt Catalyst (10 mol%) | Base (1.2 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | Triethylamine | DMF | 80 | 24 | 75 |
| 2 | 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | DBU | DMF | 80 | 24 | 82 |
| 3 | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | DBU | THF | 65 | 24 | 88 |
| 4 | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | K₂CO₃ | DMF | 80 | 24 | 45 |
Table 2: Effect of Solvent and Temperature on Reaction Yield
| Entry | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Catalyst 3 + DBU | THF | 65 | 24 | 88 |
| 2 | Catalyst 3 + DBU | DMF | 80 | 24 | 85 |
| 3 | Catalyst 3 + DBU | Acetonitrile | 80 | 24 | 78 |
| 4 | Catalyst 3 + DBU | THF | Room Temp | 48 | 35 |
| 5 | Catalyst 3 + DBU | Toluene | 110 | 18 | 72 |
Experimental Protocols
Detailed Methodology for the Stetter Reaction Synthesis of this compound
Materials:
-
4-(methylsulfanyl)benzaldehyde
-
Methyl vinyl ketone
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (NHC precursor)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of argon, add 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (0.1 mmol, 10 mol%).
-
Catalyst Activation: Add anhydrous THF (5 mL) and DBU (1.2 mmol, 1.2 equiv). Stir the mixture at room temperature for 15 minutes to generate the active N-heterocyclic carbene catalyst.
-
Reactant Addition: To the catalyst solution, add 4-(methylsulfanyl)benzaldehyde (1.0 mmol, 1.0 equiv). Follow this with the slow, dropwise addition of freshly distilled methyl vinyl ketone (1.2 mmol, 1.2 equiv) over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to 65°C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 3:1 hexane/ethyl acetate).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the pure this compound.
Visualizations
References
Technical Support Center: Purification of 1,4-Diketone Products
Welcome to the technical support center for the purification of 1,4-diketone products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of 1,4-diketones.
I. Troubleshooting Guides
This section addresses common issues encountered during the purification of 1,4-diketone products.
1. Issue: Low Purity After Column Chromatography
Question: My 1,4-diketone product is still impure after column chromatography. What are the likely causes and how can I improve the separation?
Answer:
Low purity after column chromatography can stem from several factors, including improper solvent selection, co-elution of impurities, and on-column degradation.
Possible Causes and Solutions:
-
Inappropriate Solvent System: The polarity of the eluent might not be optimal for separating your 1,4-diketone from impurities.
-
Solution: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities.[1][2][3] A common starting point for 1,4-diketones is a mixture of hexane and ethyl acetate.[4] Vary the ratio to achieve a retention factor (Rf) of approximately 0.3 for your product. For very polar or nonpolar compounds, alternative solvent systems may be necessary.[5]
-
-
Co-elution of Impurities: Impurities with similar polarity to your product may co-elute.
-
Solution:
-
Gradient Elution: Employ a solvent gradient during column chromatography. Start with a low polarity mobile phase and gradually increase the polarity. This can improve the separation of compounds with close Rf values.[6]
-
Alternative Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina or reverse-phase silica.[5]
-
TLC Analysis: Carefully analyze your TLC plates. If spots are very close or overlapping, a different solvent system is needed for the column.[6][7]
-
-
-
On-Column Degradation: 1,4-Diketones can be sensitive to the acidic nature of silica gel, potentially leading to degradation or side reactions like furan formation.[8][9][10][11]
-
Solution:
-
Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine, to neutralize its acidity. This can be done by adding a small percentage of triethylamine to the eluent.
-
Alternative Adsorbents: Consider using less acidic adsorbents like neutral alumina or Florisil.[5]
-
Speed: Run the column as quickly as possible (flash chromatography) to minimize the time the compound spends on the stationary phase.
-
-
Experimental Protocol: Optimizing Column Chromatography with TLC
-
Sample Preparation: Dissolve a small amount of your crude 1,4-diketone in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Plate Spotting: Using a capillary tube, spot the dissolved sample onto a TLC plate. It is also helpful to spot the starting materials as a reference if available.[3]
-
Solvent System Screening: Develop several TLC plates using different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
Visualization: Visualize the spots under UV light and/or by staining with a suitable agent (e.g., potassium permanganate or dinitrophenylhydrazine for carbonyl compounds).[2]
-
Rf Value Calculation: Calculate the Rf value for your product and impurities in each solvent system. The ideal system will show good separation between the product and impurities, with the product having an Rf of ~0.3.
-
Column Chromatography: Pack a column with silica gel and the chosen eluent. Load the crude product and elute with the optimized solvent system.
2. Issue: Product "Oiling Out" or Failing to Crystallize
Question: I am trying to purify my 1,4-diketone by crystallization, but it either forms an oil or does not precipitate from the solution. What should I do?
Answer:
"Oiling out" occurs when a compound comes out of solution at a temperature above its melting point. Failure to crystallize can be due to high solubility in the chosen solvent, the presence of impurities, or too rapid cooling.
Possible Causes and Solutions:
-
Inappropriate Solvent: The solvent may be too good at dissolving your 1,4-diketone, even at low temperatures.
-
Solution:
-
Single Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities at both room temperature and boiling point. A good crystallization solvent will dissolve the compound when hot but not when cold.
-
Mixed-Solvent System: If a suitable single solvent cannot be found, a mixed-solvent system is a good alternative.[12][13][14][15] Dissolve the compound in a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify and then allow it to cool slowly.[12][13][14]
-
-
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Solution: If the crude product is very impure, it may be necessary to first perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting crystallization.
-
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or very small crystals.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Insulating the flask can help to slow the cooling process.
-
Experimental Protocol: Mixed-Solvent Crystallization
-
Solvent Selection: Identify a "good" solvent in which your 1,4-diketone is soluble and a "poor," miscible solvent in which it is insoluble. Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[16]
-
Dissolution: Dissolve the crude 1,4-diketone in the minimum amount of the hot "good" solvent.
-
Induce Cloudiness: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry them.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my 1,4-diketone synthesis?
A1: The impurities will largely depend on the synthetic route used.
-
Stetter Reaction: Common impurities include unreacted starting aldehyde and Michael acceptor, as well as byproducts from benzoin condensation of the aldehyde.[17]
-
Corey-Seebach Reaction: Impurities may arise from unreacted 1,3-dithiane, the alkylating agent, and byproducts from the deprotection step.[18][19][20][21][22]
-
General Impurities: Regardless of the method, you may have starting materials, solvents, and side-products from competing reactions. A significant byproduct to be aware of is the corresponding furan, which can form from the 1,4-diketone under acidic conditions, especially with heating.
Q2: My 1,4-diketone seems to be decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?
A2: Decomposition on silica gel is a common issue for acid-sensitive compounds like 1,4-diketones.
-
Confirmation: To check for stability, you can perform a simple test. Spot your purified product on a TLC plate, let it sit for an hour or two, and then develop the plate. If you see new spots, your compound is likely decomposing on the silica.
-
Prevention:
-
Neutralize the Silica: As mentioned in the troubleshooting guide, use silica gel treated with a base like triethylamine.
-
Use a Different Adsorbent: Neutral alumina is a good alternative to silica gel for acid-sensitive compounds.
-
Minimize Contact Time: Use flash chromatography to reduce the time your compound is in contact with the stationary phase.
-
Q3: I have two spots on my TLC that are very close together. How can I improve their separation for column chromatography?
A3: Improving the separation of closely eluting spots is crucial for successful column chromatography.
-
Optimize the Solvent System:
-
Try Different Solvents: Experiment with different solvent combinations. For example, if hexane/ethyl acetate doesn't provide good separation, try dichloromethane/methanol or toluene/ethyl acetate.
-
Use a Ternary Mixture: Sometimes, adding a third solvent in a small amount can significantly improve separation.
-
-
Change the Stationary Phase: As mentioned earlier, switching from silica gel to alumina or a reverse-phase material can alter the elution order and improve separation.
-
Column Dimensions: Using a longer, thinner column can increase the number of theoretical plates and improve the resolution of closely eluting compounds.
Q4: Can I use crystallization to separate my 1,4-diketone from a furan byproduct?
A4: It is possible, but it depends on the relative solubilities and concentrations of the two compounds. Furans are generally less polar than the corresponding 1,4-diketones. If you can find a solvent system where the diketone has significantly lower solubility than the furan, especially at cooler temperatures, crystallization could be an effective purification method. It is advisable to first analyze the crude mixture by techniques like NMR to estimate the ratio of diketone to furan before attempting crystallization.
III. Data Presentation
Table 1: Comparison of Purification Methods for 1,4-Diketones (Hypothetical Data)
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 70-90% | High resolution, applicable to a wide range of polarities. | Can be time-consuming, potential for on-column degradation. |
| Crystallization | >99% | 50-80% | Can provide very high purity, scalable. | Finding a suitable solvent can be challenging, may not be effective for highly impure mixtures. |
| Preparative TLC | >95% | < 50% | Good for small scale purification and method development. | Low capacity, labor-intensive. |
IV. Visualization
Caption: A decision-making workflow for the purification of 1,4-diketone products.
Caption: The Paal-Knorr furan synthesis, a common side reaction of 1,4-diketones.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. chemistry-reaction.com [chemistry-reaction.com]
- 18. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 19. jk-sci.com [jk-sci.com]
- 20. synarchive.com [synarchive.com]
- 21. Corey-Seebach Reaction [organic-chemistry.org]
- 22. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Paal-Knorr Pyrrole Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning side reactions encountered during the Paal-Knorr pyrrole synthesis. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This guide addresses common issues observed during the Paal-Knorr synthesis of pyrroles, offering potential causes and actionable solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Sub-optimal Reaction Conditions : Insufficient temperature or reaction time can lead to incomplete reactions.[1] 2. Poorly Reactive Starting Materials : Amines with strong electron-withdrawing groups exhibit reduced nucleophilicity, and sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][2] 3. Inappropriate Catalyst : The choice and concentration of the acid catalyst are crucial for the reaction's success.[1] | 1. Optimize Reaction Conditions : Gradually increase the temperature and/or reaction time while monitoring the reaction progress using an appropriate technique (e.g., TLC, GC-MS). 2. Select Appropriate Starting Materials : If possible, choose amines with electron-donating groups or less sterically hindered reactants. For poorly reactive amines, consider using a more forcing catalyst or higher temperatures, though this may increase the risk of side reactions. 3. Catalyst Screening : Experiment with different Brønsted or Lewis acids to find the optimal catalyst for your specific substrates.[2] |
| Significant Furan Byproduct Formation | 1. Highly Acidic Conditions : The primary cause of furan formation is an acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound, which is favored in strongly acidic environments (pH < 3).[1][2][3][4] | 1. Control pH : Maintain the reaction under neutral or weakly acidic conditions. Using a weak acid, such as acetic acid, can effectively catalyze pyrrole formation without promoting significant furan synthesis.[1] 2. Use an Excess of the Amine : Employing an excess of the primary amine or ammonia can shift the equilibrium towards the desired pyrrole synthesis pathway.[1] |
| Formation of Dark, Tarry Material | 1. Polymerization : Excessively high temperatures or highly acidic conditions can lead to the polymerization of the starting materials or the pyrrole product itself.[1] | 1. Modify Reaction Conditions : Lower the reaction temperature and consider using a milder acid catalyst or conducting the reaction under neutral conditions.[1] |
| Complex Mixture of Products | 1. Impure Starting Materials : Impurities in the reactants can lead to a variety of unwanted side reactions.[2] 2. Reaction Conditions Not Optimized : Unsuitable temperature, reaction time, or solvent can contribute to the formation of multiple products.[2] 3. Presence of Moisture : Some Paal-Knorr reactions are sensitive to moisture, which can lead to side reactions.[2] | 1. Purify Starting Materials : Ensure the purity of your 1,4-dicarbonyl compound and amine before starting the reaction. 2. Systematic Optimization : Methodically optimize the reaction conditions, including solvent, temperature, and reaction time, for your specific substrates.[2] 3. Anhydrous Conditions : If your reaction is sensitive to moisture, use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis?
A1: The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The proposed mechanism suggests that one of the protonated carbonyl groups is attacked by the amine to form a hemiaminal. Subsequently, the amine attacks the second carbonyl group, leading to the formation of a 2,5-dihydroxytetrahydropyrrole derivative. This intermediate then undergoes dehydration to yield the substituted pyrrole.[5]
Q2: Besides furan formation, are there other less common side reactions to be aware of?
A2: While furan formation is the most prevalent side reaction, other issues can arise. These are often related to the stability of the starting materials or the product under the reaction conditions. For instance, sensitive functional groups on either the dicarbonyl compound or the amine can be susceptible to degradation under harsh acidic or high-temperature conditions.[4]
Q3: How does the choice of catalyst affect the Paal-Knorr synthesis?
A3: The catalyst plays a pivotal role in the Paal-Knorr synthesis. While the reaction can proceed under neutral conditions, it is often accelerated by the addition of an acid.[3][4] Weak acids like acetic acid are often sufficient to promote the reaction without causing significant side product formation.[1] However, for less reactive substrates, stronger Brønsted or Lewis acids may be necessary. It is important to note that highly acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][3][4]
Q4: What are the recommended purification methods for the synthesized pyrrole?
A4: The purification strategy for the synthesized pyrrole will depend on its physical properties. Common methods include:
-
Crystallization : If the pyrrole is a solid, crystallization from a suitable solvent system is often an effective purification technique.
-
Column Chromatography : For liquid or solid products that are difficult to crystallize, column chromatography on silica gel or alumina is a standard method for purification.
-
Distillation : For volatile liquid pyrroles, distillation under reduced pressure can be an effective purification method.
Experimental Protocols
General Protocol for Paal-Knorr Pyrrole Synthesis
This protocol describes a general procedure for the synthesis of N-substituted pyrroles.
Materials:
-
1,4-Dicarbonyl compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Solvent (e.g., ethanol, acetic acid, toluene)
-
Acid catalyst (optional, e.g., acetic acid, p-toluenesulfonic acid)
Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in the chosen solvent.
-
Add the primary amine to the solution.
-
If using a catalyst, add it to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The work-up procedure will vary depending on the properties of the product and the solvent used. A typical work-up may involve:
-
Removal of the solvent under reduced pressure.
-
Addition of water and extraction of the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing the organic layer with brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentrating the solution under reduced pressure to obtain the crude product.
-
-
Purify the crude product by crystallization, column chromatography, or distillation.
Protocol to Minimize Furan Byproduct Formation
This protocol is designed to minimize the formation of the furan byproduct by controlling the acidity of the reaction medium.
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Methylamine (as a solution in a suitable solvent, e.g., ethanol; use in excess)
-
Ethanol or acetic acid as the solvent
Procedure:
-
In a round-bottom flask, prepare a mixture of 2,5-hexanedione and an excess of methylamine in either ethanol or acetic acid. The use of a weak acid like acetic acid as the solvent can catalyze the reaction while minimizing furan formation.[2]
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining amine and acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 1,2,5-trimethylpyrrole.
-
Purify the product by column chromatography or distillation if necessary.
Visualizations
Caption: Troubleshooting workflow for common issues in Paal-Knorr pyrrole synthesis.
Caption: Mechanism of furan byproduct formation in Paal-Knorr synthesis.
References
Technical Support Center: Optimizing Stetter Reaction Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Stetter reaction conditions for higher yields.
Frequently Asked Questions (FAQs)
Q1: What is the Stetter reaction and why is it useful?
The Stetter reaction is a carbon-carbon bond-forming reaction that involves the 1,4-addition of an aldehyde to a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile.[1][2] This reaction is catalyzed by a nucleophile, typically an N-heterocyclic carbene (NHC) generated from a thiazolium or triazolium salt, or a cyanide anion.[2] The key feature of the Stetter reaction is the "umpolung" or reversal of polarity of the aldehyde's carbonyl carbon, transforming it from an electrophile into a nucleophile.[3] This powerful transformation allows for the synthesis of 1,4-dicarbonyl compounds, which are valuable synthetic intermediates for various natural products and pharmaceuticals.[2][4]
Q2: My Stetter reaction has a low yield. What are the common causes?
Low yields in Stetter reactions can stem from several factors:
-
Catalyst Inactivity: The N-heterocyclic carbene (NHC) catalyst may not be forming efficiently or could be decomposing. This can be due to an inappropriate base, presence of moisture or oxygen, or inherent instability of the catalyst.
-
Competing Benzoin Condensation: A common side reaction is the benzoin condensation, where the aldehyde reacts with itself.[2][5] This is a reversible reaction, but it can consume the starting aldehyde and reduce the yield of the desired Stetter product.[2]
-
Poor Substrate Reactivity: The aldehyde or the Michael acceptor may not be sufficiently reactive under the chosen conditions. Steric hindrance around the aldehyde carbonyl or the β-position of the Michael acceptor can significantly slow down the reaction.[6]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can have a dramatic impact on the reaction rate and yield.[1][7]
-
Product Inhibition or Decomposition: In some cases, the product itself can inhibit the catalyst or decompose under the reaction conditions.
Q3: How can I minimize the competing benzoin condensation?
While the benzoin condensation is reversible, its prevalence can be minimized by:[2]
-
Careful selection of reaction conditions: The choice of catalyst and solvent can influence the relative rates of the Stetter and benzoin reactions.
-
Using a more reactive Michael acceptor: A highly electrophilic Michael acceptor will react more rapidly with the Breslow intermediate (the nucleophilic aldehyde equivalent), thus outcompeting the second molecule of aldehyde.
-
Controlling the concentration of the aldehyde: In some cases, slow addition of the aldehyde to the reaction mixture can help to keep its instantaneous concentration low, disfavoring the bimolecular benzoin condensation.
Q4: What is the role of the base in the Stetter reaction?
The base is crucial for deprotonating the azolium (thiazolium or triazolium) salt to generate the active N-heterocyclic carbene (NHC) catalyst. The choice of base is critical; it must be strong enough to deprotonate the precatalyst but not so strong as to cause unwanted side reactions, such as aldol condensation of the aldehyde or decomposition of the substrates. Common bases include triethylamine (TEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and potassium hexamethyldisilazide (KHMDS).
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | • Ensure the azolium salt precatalyst is pure and dry.• Use a stronger or different base to ensure complete deprotonation.• Check for the presence of oxygen or moisture; perform the reaction under an inert atmosphere (N₂ or Ar) with anhydrous solvents. |
| Low reactivity of substrates | • Increase the reaction temperature.• Use a more activated Michael acceptor.• Consider a different catalyst that is more reactive. | |
| Incorrect solvent | • Perform a solvent screen. Non-polar solvents like toluene or THF are often effective.[1] | |
| Significant Benzoin Side Product | Benzoin condensation is kinetically favored | • Use a more reactive Michael acceptor.• Slowly add the aldehyde to the reaction mixture.• Optimize the catalyst and solvent to favor the Stetter pathway.[8] |
| Formation of Other Side Products (e.g., aldol) | Base-catalyzed side reactions | • Use a milder or non-nucleophilic base.• Lower the reaction temperature. |
| Impurities in starting materials | • Purify the aldehyde and Michael acceptor before use.• Ensure the solvent is pure and anhydrous. | |
| Difficulty in Product Purification | Product is unstable | • Consider a milder work-up procedure.• Analyze the crude reaction mixture to assess product stability. |
| Close polarity of product and starting materials | • Optimize chromatography conditions (solvent system, column length).• Consider derivatization of the product for easier separation. |
Data Presentation
Table 1: Effect of Catalyst on Stetter Reaction Yield
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiazolium salt A (20) | DBU | THF | 75 | 20 | >95 |
| 2 | Triazolium salt B (10) | KHMDS | Toluene | 23 | 24 | 94 |
| 3 | Thiazolium salt C (30) | DBU | H₂O | 75 | 20 | 72 |
| 4 | Triazolium salt D (10) | Et₃N | Toluene | 110 | - | 70 |
Data compiled from various sources for illustrative purposes.
Table 2: Effect of Solvent on Stetter Reaction Yield
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiazolium salt 8 | DBU | THF | 75 | 20 | 90 |
| 2 | Thiazolium salt 8 | DBU | THF/H₂O (9:1) | 75 | 20 | 62 |
| 3 | Thiazolium salt 8 | DBU | H₂O | 75 | 20 | 72 |
| 4 | Triazolium salt | KHMDS | Xylenes | RT | 5 | 90 |
| 5 | Triazolium salt | KHMDS | Toluene | RT | 5 | 87 |
Data adapted from a study on bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions and other sources.[7]
Experimental Protocols
General Procedure for an Intermolecular Stetter Reaction
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar is added the N-heterocyclic carbene precatalyst (e.g., a triazolium salt, 0.1 mmol, 10 mol%). The vial is sealed with a septum and purged with an inert atmosphere (nitrogen or argon).
-
Solvent and Base Addition: Anhydrous solvent (e.g., toluene, 1.0 mL) is added, followed by the base (e.g., KHMDS, 0.1 mmol, 10 mol%) at room temperature. The mixture is stirred for 10-15 minutes to allow for the in situ generation of the NHC catalyst.
-
Substrate Addition: The Michael acceptor (1.0 mmol, 1.0 equiv) is added, followed by the aldehyde (1.2 mmol, 1.2 equiv).
-
Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., room temperature or elevated temperature) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 1,4-dicarbonyl compound.
Visualizations
Caption: Catalytic cycle of the Stetter reaction.
Caption: Troubleshooting workflow for optimizing Stetter reaction yield.
References
- 1. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stetter reaction - Wikipedia [en.wikipedia.org]
- 3. Stetter_reaction [chemeurope.com]
- 4. journals.irapa.org [journals.irapa.org]
- 5. Stetter Reaction [organic-chemistry.org]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08326G [pubs.rsc.org]
- 8. ijcrt.org [ijcrt.org]
Technical Support Center: Troubleshooting Low Conversion in Diketone Cyclization Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during diketone cyclization reactions, a crucial process in the synthesis of cyclic compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low to No Product Formation
Q: My diketone cyclization is resulting in a low yield or no desired product. What are the potential causes and how can I address them?
A: Low or no product formation in diketone cyclization, which often proceeds via an intramolecular aldol condensation or a Dieckmann cyclization, can be attributed to several factors related to the catalyst system, reaction conditions, or the substrate itself. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low product yield in diketone cyclization reactions.
Detailed Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Base-Catalyzed Reactions: The strength of the base is critical for efficient enolate formation. If you are observing low yield with weaker bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider switching to stronger bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).[1] For very strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA), it is imperative to maintain anhydrous conditions as water will quench the base.[1]
-
Acid-Catalyzed Reactions: The concentration and strength of the acid catalyst are important. For instance, using a low concentration of a strong acid like sulfuric acid (H₂SO₄) may not be sufficient. Increasing the catalyst loading or using a stronger acid, such as p-toluenesulfonic acid, can improve the reaction efficiency.[2]
-
-
Assess Reaction Conditions:
-
Temperature and Reaction Time: Intramolecular aldol condensations often necessitate elevated temperatures to facilitate the dehydration of the intermediate β-hydroxy ketone to the final α,β-unsaturated cyclic ketone.[1] If the reaction is being conducted at room temperature, increasing the temperature to reflux may be beneficial. Some cyclizations can be slow, so extending the reaction time and monitoring the progress is advisable.[1]
-
Solvent: The choice of solvent can significantly impact reaction rates. For base-catalyzed reactions, an alcohol that corresponds to the alkoxide base (e.g., ethanol for sodium ethoxide) is often a suitable choice.[1] In acid-catalyzed reactions, using a solvent like toluene with a Dean-Stark apparatus allows for the azeotropic removal of water, which can drive the equilibrium towards the product.[1]
-
Concentration: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymers and other byproducts. Running the reaction under high-dilution conditions can favor the intramolecular pathway.
-
-
Verify Substrate Suitability:
-
Substrate Purity: Impurities in the starting diketone can interfere with the reaction. Ensure the purity of your substrate, and if necessary, purify it before use.[1]
-
Ring Strain: The formation of five- and six-membered rings is generally thermodynamically favored due to their stability.[3][4][5][6][7] If the reaction is designed to form a smaller or larger ring, it may be disfavored due to high ring strain.[6][7] In such cases, modification of the substrate or an alternative synthetic route may be necessary.
-
Issue 2: Formation of Multiple Products
Q: My reaction is producing a mixture of products. How can I improve the selectivity?
A: The formation of multiple products can arise from competing reaction pathways, such as the formation of different regioisomeric enolates or intermolecular side reactions.
Strategies to Improve Selectivity:
-
Control of Enolate Formation: For unsymmetrical diketones, deprotonation can occur at different α-carbons, leading to a mixture of cyclized products.
-
Thermodynamic vs. Kinetic Control: Under thermodynamic control (e.g., weaker base, higher temperature), the more stable, more substituted enolate is favored. Conversely, under kinetic control (e.g., strong, sterically hindered base like LDA at low temperatures), the less substituted, kinetically favored enolate is formed.
-
-
High-Dilution Conditions: To minimize intermolecular side reactions that lead to polymers and other byproducts, it is recommended to perform the reaction at a high dilution. This can be achieved by slowly adding the substrate to the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Which is more effective for diketone cyclization: acid or base catalysis?
A1: Both acid and base catalysis can be effective, and the choice often depends on the specific substrate and the desired outcome. Base-catalyzed reactions, which proceed through an enolate intermediate, are more commonly used. Acid-catalyzed reactions proceed via an enol intermediate.
Q2: How can I monitor the progress of my diketone cyclization reaction?
A2: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.[1]
Q3: The dehydration of the intermediate aldol addition product is not occurring. What could be the reason?
A3: For the final condensation step to occur, there must be at least one proton on the α-carbon of the intermediate β-hydroxy ketone. If this carbon is quaternary, dehydration will not be possible, and the reaction will stop at the aldol addition product.
Q4: Can the formation of the 1,5-diketone and its subsequent cyclization be performed in a single step?
A4: Yes, this is the basis of the Robinson annulation, which involves a Michael addition to form the 1,5-diketone followed by an intramolecular aldol condensation.[8][9][10][11][12] While a one-pot procedure can be more efficient, if low yields are obtained, a two-step process where the 1,5-diketone is isolated and purified before cyclization may provide a better overall yield.
Data Presentation
The yield of diketone cyclization is highly dependent on the reaction conditions. The following tables provide a summary of yields for representative diketone cyclizations.
Table 1: Acid-Catalyzed Cyclization of 2,6-Heptanedione [2]
| Starting Material | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2,6-Heptanedione | p-Toluenesulfonic acid | Toluene | 110 (reflux) | 4 | 85 |
Table 2: Comparative Yields in Dieckmann Cyclization of Diethyl Adipate
| Base | Solvent | Yield of 2-Carbethoxycyclopentanone (%) |
| Dimsyl ion | DMSO | Significantly Higher |
| Sodium metal | Toluene | Lower |
Note: While this reaction involves a diester, it illustrates the significant impact of the base and solvent system on the yield of an intramolecular cyclization.
Experimental Protocols
Protocol 1: Acid-Catalyzed Intramolecular Aldol Condensation of 2,6-Heptanedione[2]
Objective: To synthesize 3-methyl-2-cyclohexenone from 2,6-heptanedione.
Materials:
-
2,6-Heptanedione (1 equivalent)
-
p-Toluenesulfonic acid monohydrate (0.05 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 2,6-heptanedione and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting cyclic enone by column chromatography.
Experimental Workflow Diagram
Caption: A general experimental workflow for the acid-catalyzed cyclization of a diketone.
Protocol 2: Base-Catalyzed Intramolecular Aldol Condensation of 2,6-Heptanedione[1][3]
Objective: To synthesize 3-methyl-2-cyclohexenone from 2,6-heptanedione.
Materials:
-
2,6-Heptanedione
-
5% Aqueous Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Apparatus:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-heptanedione in a suitable solvent like ethanol, or the reaction can be performed neat.
-
Slowly add the 5% aqueous NaOH solution to the stirred solution of 2,6-heptanedione at room temperature.
-
Heat the mixture to a gentle reflux and maintain for 1-2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture by adding dilute HCl until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude product.
-
The crude product can be purified by distillation or column chromatography.
Signaling Pathway for Base-Catalyzed Cyclization
Caption: The reaction pathway for the base-catalyzed intramolecular aldol condensation of a 1,5-diketone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. Robinson Annulation [drugfuture.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Robinson annulation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials such as 4-(methylsulfanyl)acetophenone and ethyl levulinate, side-products from competing reactions, and residual solvents. The purity of the commercially available compound is often around 97%, indicating the presence of minor impurities.[1]
Q2: What is the recommended first step for purifying the crude product?
A common initial purification step is column chromatography over silica gel. A solvent system of ethyl acetate in hexanes has been shown to be effective for purifying similar ketone products.[2]
Q3: Can recrystallization be used to purify this compound?
Yes, recrystallization is a potential method. The choice of solvent is critical and may require some experimentation. A common approach for ketones is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and then allow it to cool slowly to form crystals.
Q4: Is vacuum distillation a viable purification method for this compound?
For thermally stable, non-solid compounds, vacuum distillation can be an effective purification technique.[3] The viability for this compound would depend on its boiling point and thermal stability under vacuum. It is recommended to perform a small-scale test to avoid decomposition of the bulk material.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or adding more reagents. | Increased conversion to the desired product. |
| Formation of side products | Optimize reaction conditions (temperature, catalyst, etc.) to minimize side reactions. | Higher yield of the target compound with fewer impurities. |
| Inefficient workup | Ensure proper quenching of the reaction and thorough extraction of the product. Washing the organic layer with brine can help remove water-soluble impurities. | A cleaner crude product before further purification. |
Issue 2: Difficulty with Column Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor separation of spots on TLC | Experiment with different solvent systems for TLC to find an optimal mobile phase that gives good separation between the product and impurities. A common starting point is a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).[2] | Clear separation of spots on the TLC plate, which can be translated to the column. |
| Product is not eluting from the column | If the product is too polar for the chosen solvent system, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). | Elution of the product from the column. |
| Co-elution of impurities | If impurities are eluting with the product, try a less polar solvent system or a different stationary phase (e.g., alumina). | Isolation of the pure product in separate fractions. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial chromatography solvent. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity (e.g., to 20% ethyl acetate in hexanes) to elute the desired compound.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation
The following table presents hypothetical data on the purity of this compound after different purification methods.
| Purification Method | Starting Purity (%) | Purity After 1st Pass (%) | Purity After 2nd Pass (%) |
| Column Chromatography | 85 | 98 | >99 |
| Recrystallization | 85 | 95 | 98 |
| Vacuum Distillation | 85 | 97 | N/A |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low purity after purification attempts.
References
Stability issues of 1-[4-(methylthio)phenyl]pentane-1,4-dione in solution
Technical Support Center: 1-[4-(methylthio)phenyl]pentane-1,4-dione
This technical support guide is intended for researchers, scientists, and drug development professionals working with 1-[4-(methylthio)phenyl]pentane-1,4-dione. It provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution, based on general chemical principles of 1,4-dicarbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of my 1-[4-(methylthio)phenyl]pentane-1,4-dione stock solution over time. What could be the cause?
A1: The decrease in concentration of 1-[4-(methylthio)phenyl]pentane-1,4-dione in solution can be attributed to several factors. As a 1,4-dicarbonyl compound, it is susceptible to degradation, particularly under certain storage and experimental conditions. Potential causes include:
-
pH-mediated degradation: 1,4-diones can be sensitive to both acidic and basic conditions.[1] Acid catalysis can promote intramolecular cyclization reactions, such as the Paal-Knorr synthesis, leading to the formation of furan derivatives.[2] Basic conditions can facilitate enolate formation and subsequent side reactions.
-
Solvent-mediated degradation: The choice of solvent can influence the stability of the compound. Protic solvents may participate in degradation pathways.
-
Oxidation: The methylthio group on the phenyl ring is susceptible to oxidation, which could lead to the formation of sulfoxide or sulfone derivatives, altering the compound's structure and properties.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions and degradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: My experimental results are inconsistent when using 1-[4-(methylthio)phenyl]pentane-1,4-dione. Could this be related to its stability?
A2: Yes, inconsistent experimental results are a common consequence of compound instability. If the compound degrades during the course of an experiment, the effective concentration will change, leading to poor reproducibility. It is crucial to ensure the stability of the compound under your specific experimental conditions.
Q3: What are the likely degradation products of 1-[4-(methylthio)phenyl]pentane-1,4-dione in an acidic solution?
A3: Under acidic conditions, 1,4-dicarbonyl compounds are known to undergo intramolecular cyclization and dehydration to form five-membered heterocyclic rings in a process known as the Paal-Knorr synthesis.[2] For 1-[4-(methylthio)phenyl]pentane-1,4-dione, the likely degradation product would be a furan derivative.
Q4: How can I improve the stability of my 1-[4-(methylthio)phenyl]pentane-1,4-dione solutions?
A4: To enhance the stability of your solutions, consider the following:
-
pH control: Maintain the pH of your solution in the neutral range (pH 6-8) using a suitable buffer system.
-
Solvent selection: Use aprotic and anhydrous solvents whenever possible. If aqueous solutions are necessary, prepare them fresh before use.
-
Inert atmosphere: For long-term storage or sensitive experiments, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Light protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Low temperature: Store stock solutions at low temperatures (-20°C or -80°C) to minimize thermal degradation. For daily use, keep the solution on ice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis | Compound degradation | Analyze a freshly prepared sample. If new peaks appear over time, it indicates degradation. Attempt to identify the degradation products by mass spectrometry. |
| Loss of biological activity | Decomposition of the active compound | Confirm the purity and integrity of the compound before each experiment using an analytical technique like HPLC. Prepare fresh dilutions from a frozen stock for each experiment. |
| Color change in solution | Formation of colored degradation products | Monitor the color of the solution as an indicator of stability. A change in color likely signifies chemical transformation. |
| Precipitation from solution | Formation of insoluble degradation products or poor solubility | Check the solubility of the compound in the chosen solvent. If precipitation occurs over time, it may be due to the formation of less soluble degradation products. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol outlines a general HPLC method to monitor the stability of 1-[4-(methylthio)phenyl]pentane-1,4-dione in solution over time.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or a suitable buffer to maintain pH).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).
-
Procedure:
-
Prepare a stock solution of 1-[4-(methylthio)phenyl]pentane-1,4-dione in a suitable solvent (e.g., acetonitrile or DMSO).
-
Dilute the stock solution to a working concentration in the desired test buffer or solvent.
-
Divide the solution into several aliquots for time-point analysis.
-
Store the aliquots under the desired test conditions (e.g., different temperatures, pH values, light exposure).
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot into the HPLC system.
-
Monitor the peak area of the parent compound and the appearance of any new peaks, which would indicate degradation products.
-
Calculate the percentage of the remaining parent compound at each time point relative to time zero.
-
Visualizations
Caption: Hypothetical acid-catalyzed degradation pathway of 1-[4-(methylthio)phenyl]pentane-1,4-dione to a furan derivative.
Caption: General experimental workflow for assessing the stability of 1-[4-(methylthio)phenyl]pentane-1,4-dione.
References
Preventing byproduct formation in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during pyrazole synthesis in a practical question-and-answer format.
Issue 1: Low Yield of the Desired Pyrazole Product
Question: My pyrazole synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in pyrazole synthesis can be attributed to several factors, from incomplete reactions to the formation of side products. Here are some common causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed. Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be a valuable technique for improving yields and shortening reaction times.[1]
-
-
Suboptimal Reaction Conditions: The chosen conditions may not be ideal for your specific substrates.
-
Solution: The choice of catalyst and solvent can be critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[1] In some cases, a different catalyst, such as nano-ZnO, may improve yields.[1][2] The solvent can also significantly influence the reaction's outcome.[2]
-
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions and consequently lower yields.[3]
-
Solution: Ensure the purity of your starting materials.
-
-
Formation of Stable Intermediates: In some instances, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[3]
-
Solution: Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to promote the final dehydration step.[3]
-
Issue 2: Formation of a Mixture of Regioisomers
Question: I am obtaining a mixture of regioisomers in my reaction. What causes this and how can I enhance regioselectivity?
Answer:
The formation of regioisomeric mixtures is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[3] The regioselectivity is influenced by the steric and electronic properties of the two carbonyl groups and the reaction conditions.[3][4]
-
Solvent Choice: The solvent plays a crucial role in directing the regioselectivity.
-
pH Control: The pH of the reaction medium can influence the initial site of nucleophilic attack by the hydrazine.
-
Solution: Under acidic conditions, the reaction may proceed through a different pathway compared to neutral or basic conditions, leading to a different major regioisomer.[3] Experiment with adjusting the pH to favor the formation of your desired product.
-
-
Reactant Stoichiometry: The ratio of reactants has been shown to potentially affect the regioisomeric ratio.[4]
-
Solution: Varying the ratio of the 1,3-dicarbonyl compound to the hydrazine may influence the selectivity of the reaction.[4]
-
Issue 3: Presence of Unexpected Byproducts
Question: My final product is contaminated with unexpected byproducts. How can I identify and prevent their formation?
Answer:
Several byproducts can form during pyrazole synthesis, depending on the reactants and conditions used.
-
Pyrazoline: This can form due to incomplete oxidation of the pyrazoline intermediate, which is often formed during the cyclocondensation of α,β-unsaturated ketones with hydrazines.[3]
-
Solution: Introduce an oxidizing agent (e.g., air, bromine) or adjust the reaction conditions to promote aromatization.[3]
-
-
Biaryl Homocoupling Products: In copper-catalyzed N-arylation of pyrazoles, the homocoupling of the aryl halide starting material can occur.[2]
-
Solution: Carefully controlling the stoichiometry of the reactants can help minimize the formation of these biaryl byproducts.[2]
-
-
Byproducts from Starting Material Impurities: For instance, in the synthesis of 3,4-dimethylpyrazole from 2-butanone and methyl formate, 3-ethylpyrazole can form as a byproduct if the intermediate 2-methyl-3-oxobutanal is contaminated with 3-oxo-pentanal.[6][7]
-
Solution: Ensure the purity of your starting materials and intermediates. Purification of intermediates may be necessary.
-
-
Ring-Opened or Rearranged Products: The presence of highly reactive functional groups (e.g., azides, nitro groups) on the pyrazole ring can lead to complex rearrangements and ring-opening upon heating or under specific catalytic conditions.[3]
-
Solution: Carefully control the reaction temperature and consider alternative synthetic routes that avoid such reactive intermediates if they are not desired.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[3] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[3][8][9][10] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[3]
Q2: How can I purify my crude pyrazole product?
A2: Common purification techniques for pyrazoles include silica gel column chromatography and recrystallization.[2] An alternative method involves dissolving the crude pyrazole in a suitable solvent (water or an organic solvent) and reacting it with at least an equimolar amount of an inorganic mineral acid or an organic acid. The resulting acid addition salts can then be separated and purified by crystallization.[6][7]
Q3: Can the choice of catalyst affect the outcome of my pyrazole synthesis?
A3: Yes, the catalyst can significantly impact the reaction. In the Knorr synthesis, a catalytic amount of acid is typically used to facilitate the formation of the pyrazole.[9] The choice of catalyst can also influence the reaction rate and yield. For example, nano-ZnO has been reported as an efficient catalyst for the synthesis of some pyrazoles, leading to high yields in a short amount of time.[2]
Q4: My pyrazole product appears to be unstable and is undergoing ring opening. What could be the cause?
A4: The presence of highly reactive functional groups, such as azides or nitro groups, on the pyrazole ring can lead to instability, resulting in complex rearrangements and ring-opening cascades, particularly when heated or under certain catalytic conditions.[3] Careful control of the reaction temperature is crucial in these cases. If the instability persists, you may need to consider alternative synthetic routes that avoid these highly reactive intermediates.[3]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in a Representative Pyrazole Synthesis
The following table summarizes the general trend of how different solvents can affect the regioselectivity of a pyrazole synthesis involving an unsymmetrical 1,3-dicarbonyl compound. The specific ratios are highly dependent on the substrates used.[3]
| Solvent | Typical Major Regioisomer | Notes |
| Ethanol | Mixture of isomers | Often results in poor regioselectivity. |
| 2,2,2-Trifluoroethanol (TFE) | Single isomer favored | Has been shown to dramatically increase regioselectivity.[3][5] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Single isomer favored | Similar to TFE, it significantly improves regioselectivity.[5] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity using TFE
This protocol is adapted for minimizing the formation of regioisomers when using an unsymmetrical 1,3-diketone.
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in 2,2,2-trifluoroethanol (TFE).[2]
-
Add the substituted hydrazine (e.g., methylhydrazine) dropwise to the solution at room temperature.[2]
-
Heat the reaction mixture to reflux.[2]
-
Monitor the progress of the reaction by TLC until the starting material is consumed.[2]
-
Cool the reaction mixture to room temperature.[2]
-
Remove the TFE under reduced pressure using a rotary evaporator.[2]
-
Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[2]
Protocol 2: Minimizing Biaryl Formation in Copper-Catalyzed N-Arylation of Pyrazole
This protocol provides a general method for the N-arylation of pyrazole while minimizing the homocoupling of the aryl halide.
-
To a reaction tube, add the pyrazole, aryl halide, copper catalyst, and a suitable ligand and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).[2]
-
Add the solvent.[2]
-
Heat the reaction mixture at a controlled temperature (e.g., 80-110 °C).[2]
-
Monitor the reaction by TLC or GC-MS.[2]
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.[2]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.[2]
-
Purify the product by column chromatography.[2]
Visualizations
Caption: Knorr synthesis pathways leading to different regioisomers.
Caption: A logical workflow for troubleshooting pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. jk-sci.com [jk-sci.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Column Chromatography Purification of 1,4-Dicarbonyl Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of 1,4-dicarbonyl compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 1,4-dicarbonyl compound appears to be degrading or enolizing on the silica gel column. How can I prevent this?
A1: 1,4-Dicarbonyl compounds can be sensitive to the acidic nature of standard silica gel, leading to enolization or degradation.[1] Here are several strategies to mitigate this issue:
-
Use Neutralized Silica Gel: You can neutralize the acidic sites on the silica gel before use. This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine (TEA).[2][3] After flushing, you can proceed with your regular solvent system.
-
Use Commercially Available Neutral Silica Gel: Several manufacturers offer neutral silica gel with a pH adjusted to be nearly neutral, which is ideal for purifying pH-sensitive compounds.[1]
-
Alternative Stationary Phases: If your compound is particularly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[4]
-
Protecting Groups: In some cases, it may be necessary to protect the carbonyl groups as acetals or ketals before chromatography and deprotect them afterward.[5][6] This strategy is particularly useful in multi-step syntheses.
Q2: I'm having trouble getting good separation of my 1,4-dicarbonyl compound from impurities. What can I do?
A2: Poor separation can be due to several factors. Here's a systematic approach to improving it:
-
Optimize the Mobile Phase: The choice of solvent system is critical for good separation.[7]
-
TLC First: Always determine the optimal solvent system using Thin-Layer Chromatography (TLC) before running a column. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound and good separation from impurities.[8]
-
Solvent Polarity: Start with a less polar solvent system and gradually increase the polarity (gradient elution).[7] This helps to elute compounds with different polarities at different times.[4] Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[2][9]
-
Solvent Selectivity: If changing the polarity doesn't work, try a different solvent system with a different selectivity. For example, replacing hexane with toluene can sometimes improve separation for aromatic compounds.
-
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as this can lead to poor separation.[7] The slurry packing method is generally recommended.[10]
-
Sample Loading: Load your sample in a minimal amount of solvent to create a narrow band at the top of the column.[11] Dry loading, where the compound is pre-adsorbed onto a small amount of silica gel, is often preferred as it can lead to better resolution.[7][11]
Q3: My 1,4-dicarbonyl compound is not eluting from the column, even with a high percentage of polar solvent.
A3: There are a few potential reasons for this:
-
Compound Degradation: The compound may have degraded on the column, as discussed in Q1.[4]
-
Strong Adsorption: The compound may be too polar for the chosen stationary phase and is irreversibly adsorbed.
-
Increase Solvent Polarity: Try a more polar solvent system. For very polar compounds, a mixture of dichloromethane and methanol can be effective.[2][9] However, be aware that using more than 10% methanol in your mobile phase can start to dissolve the silica gel.[2]
-
Use a More Polar Stationary Phase: Consider using a more polar stationary phase like alumina.
-
-
Check Your Solvent System: Double-check that you have prepared the mobile phase correctly and have not accidentally used a less polar system than intended.[4]
Q4: How can I detect my 1,4-dicarbonyl compound in the collected fractions?
A4: Detection can sometimes be challenging if the compound does not have a strong UV chromophore.
-
TLC Analysis: The most common method is to spot the collected fractions on a TLC plate and visualize the spots under a UV lamp if the compound is UV-active.[7]
-
Staining: If the compound is not UV-active, you can use a staining solution (e.g., potassium permanganate, ceric ammonium molybdate) to visualize the spots on the TLC plate.
-
Evaporation and Spectroscopy: For non-UV active compounds, you can evaporate a small amount of solvent from each fraction and analyze the residue by techniques like NMR or mass spectrometry if the expected yield is high enough.
Data Presentation
Table 1: General Solvent Systems for Flash Column Chromatography of Moderately Polar Compounds (like 1,4-Dicarbonyls)
| Solvent System (v/v) | Polarity | Typical Applications |
| 5-50% Ethyl Acetate in Hexane | Low to Medium | "Normal" compounds, good for achieving fine separations.[9] |
| 5-20% Diethyl Ether in Hexane | Low to Medium | Alternative to ethyl acetate/hexane systems.[2] |
| 1-10% Methanol in Dichloromethane | Medium to High | For more polar compounds.[2][9] |
| 1-3% Triethylamine in Hexane/Ethyl Acetate | Varies | For acid-sensitive compounds to neutralize the silica gel.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification of a 1,4-Dicarbonyl Compound
This protocol outlines a general procedure and should be adapted based on the specific properties of your compound, as determined by TLC analysis.
1. Preparation of the Stationary Phase (Neutralized Silica Gel)
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Add 1-2% triethylamine to the slurry and stir for 10-15 minutes to neutralize the silica.
-
Alternatively, pack the column with untreated silica gel and flush with 2-3 column volumes of the initial mobile phase containing 1-2% triethylamine.[3] Then, flush with 2-3 column volumes of the initial mobile phase without triethylamine before loading the sample.
2. Packing the Column
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[7]
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.[7]
3. Sample Loading
-
Dry Loading (Recommended): Dissolve your crude 1,4-dicarbonyl compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial mobile phase. Carefully add this solution to the top of the column with a pipette, taking care not to disturb the sand layer.[7]
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, starting with the low-polarity mobile phase determined by TLC.
-
If using gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[7]
-
Collect the eluent in small, numbered fractions (e.g., 10-20 mL each).[7]
5. Monitoring the Separation
-
Monitor the separation by spotting alternate fractions on a TLC plate and visualizing under a UV lamp or with a suitable stain.[7]
6. Isolation of the Purified Compound
-
Combine the fractions that contain the pure desired product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 1,4-dicarbonyl compound.[7]
Mandatory Visualization
Caption: Troubleshooting Decision Tree for 1,4-Dicarbonyl Purification.
Caption: Experimental Workflow for 1,4-Dicarbonyl Purification.
References
- 1. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. synarchive.com [synarchive.com]
- 6. A Versatile Method for the Protection of Carbonyl Compounds by Camphor Sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for ease of use.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Question: Why is my Friedel-Crafts acylation reaction resulting in a low yield of the desired product?
Answer: Low yields in Friedel-Crafts acylation can stem from several factors:
-
Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reagents or glassware will deactivate the catalyst, significantly reducing the reaction's efficiency. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because both the acylating agent and the resulting ketone product can form complexes with it.[1][2] Ensure you are using an adequate molar equivalent of the catalyst relative to the acylating agent.
-
Poor Quality Reagents: The purity of thioanisole, 4-oxopentanoyl chloride, and the Lewis acid catalyst is crucial. Impurities can lead to side reactions and lower yields. Use freshly distilled thioanisole and high-purity aluminum chloride.
-
Suboptimal Reaction Temperature: The reaction temperature can influence the rate and selectivity of the acylation. If the temperature is too low, the reaction may be sluggish. Conversely, if it is too high, it could promote the formation of side products. Experiment with a temperature range, starting with dropwise addition of the acylating agent at 0°C and then allowing the reaction to proceed at room temperature.
Question: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products is a common issue in Friedel-Crafts reactions. The primary side products in this synthesis are isomers of the desired product.
-
Isomer Formation: The methylsulfanyl (-SCH₃) group is an ortho-, para-directing group. While the para-substituted product is generally favored due to steric hindrance, some ortho-acylation can occur. To minimize the formation of the ortho-isomer, it is advisable to run the reaction at a lower temperature, which often enhances para-selectivity.
-
Minimization Strategies:
-
Control Temperature: Maintain a low temperature (0-5 °C) during the addition of the acylating agent.
-
Choice of Solvent: The choice of solvent can influence isomer distribution. Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used.
-
Question: The workup procedure for my reaction is resulting in an emulsion. How can I effectively separate the organic and aqueous layers?
Answer: Emulsion formation during the aqueous workup of Friedel-Crafts reactions is a frequent challenge, often due to the presence of aluminum salts.
-
Breaking the Emulsion:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.
-
Filtration: Filtering the entire mixture through a pad of Celite® can help to remove insoluble aluminum salts that may be stabilizing the emulsion.
-
Patience and Gentle Agitation: Sometimes, allowing the mixture to stand for an extended period with gentle swirling can lead to layer separation.
-
Question: How can I effectively purify the final product, this compound?
Answer: Purification is critical to obtaining the product with the desired purity.
-
Column Chromatography: The most effective method for purifying the crude product is column chromatography on silica gel.[3] A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective in separating the desired para-isomer from any ortho-isomer and other impurities.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be used for further purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most direct and scalable route is the Friedel-Crafts acylation of thioanisole with 4-oxopentanoyl chloride (levulinyl chloride) using a Lewis acid catalyst like aluminum chloride.[1][2]
Q2: How can I prepare the acylating agent, 4-oxopentanoyl chloride?
A2: 4-Oxopentanoyl chloride can be readily prepared from levulinic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Q3: Are there alternative catalysts to aluminum chloride for this Friedel-Crafts acylation?
A3: While aluminum chloride is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.[4] Additionally, for some activated aromatic substrates, Brønsted acids or solid acid catalysts have been employed to promote "greener" acylations.[5][6]
Q4: What safety precautions should be taken during this synthesis?
A4: This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aluminum chloride reacts violently with water and is corrosive.
-
Thionyl chloride is corrosive and releases toxic gases upon contact with water.
-
Organic solvents like dichloromethane are volatile and may be harmful.
Q5: Can this synthesis be scaled up for industrial production?
A5: Yes, Friedel-Crafts acylations are widely used in industrial processes.[7] For large-scale synthesis, considerations would include efficient heat management during the exothermic reaction, the use of more environmentally friendly catalysts if possible, and optimized workup and purification procedures to handle large volumes.
Experimental Protocols
Protocol 1: Preparation of 4-Oxopentanoyl Chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution.
-
Reagents: To the flask, add levulinic acid (1.0 eq). Slowly add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Reaction: Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Purification: After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 4-oxopentanoyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq) and an anhydrous solvent such as dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: In the dropping funnel, prepare a solution of 4-oxopentanoyl chloride (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred aluminum chloride suspension, maintaining the temperature at 0°C. After the addition is complete, add a solution of thioanisole (1.0 eq) in anhydrous dichloromethane dropwise, again keeping the temperature at 0°C.
-
Reaction: After the addition of thioanisole, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of ice-cold water, followed by 2M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Data Presentation
| Parameter | Molar Ratio/Value | Notes |
| Protocol 1 | ||
| Levulinic Acid | 1.0 eq | Starting material for acylating agent |
| Thionyl Chloride | 1.2 eq | Chlorinating agent |
| Protocol 2 | ||
| Thioanisole | 1.0 eq | Aromatic substrate |
| 4-Oxopentanoyl Chloride | 1.0 eq | Acylating agent |
| Aluminum Chloride | 1.1 eq | Lewis acid catalyst |
| Typical Yield | 60-75% | After purification |
| Purity | >95% | Determined by NMR/GC-MS |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic: Low Yield
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. repository.ias.ac.in [repository.ias.ac.in]
Validation & Comparative
Comparative 1H NMR Analysis: 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione vs. 1-phenyl-1,4-pentanedione
A Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains a cornerstone technique for determining the structure of organic molecules. This guide provides a comparative 1H NMR analysis of 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione and its structural analog, 1-phenyl-1,4-pentanedione. The introduction of a methylsulfanyl (-SCH3) group at the para-position of the phenyl ring induces notable changes in the chemical shifts of the aromatic protons, offering a clear example of substituent effects in NMR spectroscopy. This comparison serves as a valuable reference for scientists engaged in the synthesis and characterization of related compounds.
Predicted 1H NMR Spectral Data Comparison
The following table summarizes the predicted 1H NMR spectral data for this compound and 1-phenyl-1,4-pentanedione. These predictions are based on established principles of NMR spectroscopy, including chemical shift theory and substituent effects on aromatic systems.
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H-a (CH3-S) | ~ 2.5 | Singlet (s) | 3H |
| H-b (Ar-H, ortho to -SMe) | ~ 7.3 | Doublet (d) | 2H | |
| H-c (Ar-H, ortho to -C=O) | ~ 7.9 | Doublet (d) | 2H | |
| H-d (-CH2-) | ~ 3.3 | Triplet (t) | 2H | |
| H-e (-CH2-) | ~ 2.9 | Triplet (t) | 2H | |
| H-f (CH3-C=O) | ~ 2.2 | Singlet (s) | 3H | |
| 1-phenyl-1,4-pentanedione | H-g (Ar-H, para) | ~ 7.6 | Triplet (t) | 1H |
| H-h (Ar-H, meta) | ~ 7.5 | Triplet (t) | 2H | |
| H-i (Ar-H, ortho) | ~ 8.0 | Doublet (d) | 2H | |
| H-j (-CH2-) | ~ 3.3 | Triplet (t) | 2H | |
| H-k (-CH2-) | ~ 2.9 | Triplet (t) | 2H | |
| H-l (CH3-C=O) | ~ 2.2 | Singlet (s) | 3H |
Key Spectral Differences and Interpretation
The primary distinction in the 1H NMR spectra of these two compounds arises from the electronic effects of the methylsulfanyl group on the aromatic ring. The -SCH3 group is an ortho, para-directing group and is weakly electron-donating through resonance. This results in a slight shielding of the aromatic protons compared to the unsubstituted phenyl ring.
-
Aromatic Region: In 1-phenyl-1,4-pentanedione, the aromatic protons exhibit a more complex splitting pattern, with distinct signals for the ortho, meta, and para protons. In contrast, the para-substituted this compound displays a simpler aromatic region, characterized by two doublets corresponding to the protons ortho to the methylsulfanyl group and the protons ortho to the carbonyl group.
-
Aliphatic Region: The chemical shifts and multiplicities of the aliphatic protons in the pentanedione chain are predicted to be very similar for both compounds, as they are relatively remote from the site of substitution on the phenyl ring.
-
Methylsulfanyl Protons: The singlet at approximately 2.5 ppm is a characteristic signal for the methyl protons of the methylsulfanyl group and serves as a key identifier for this compound.
Experimental Protocol: 1H NMR Spectroscopy
The following is a standard protocol for the acquisition of a 1H NMR spectrum of a small organic molecule.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
- Transfer the solution to a clean 5 mm NMR tube.
2. Instrument Setup:
- Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
- Place the sample in the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
- Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard 1H NMR spectrum, 8 to 16 scans are typically sufficient.
- Acquire the free induction decay (FID) signal.
4. Data Processing:
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
- Integrate the peaks to determine the relative number of protons corresponding to each signal.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Visualization of Proton Environments
The following diagrams illustrate the distinct proton environments for each molecule, which give rise to the signals observed in their respective 1H NMR spectra.
Confirming the Structure of Synthesized 1,4-Diketones: A Spectroscopic Comparison Guide
For researchers and professionals in drug development and organic synthesis, unambiguous structural confirmation of newly synthesized molecules is paramount. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of 1,4-diketones. We present supporting experimental data for a representative 1,4-diketone, 2,5-hexanedione, and detail the methodologies for each analytical technique.
Spectroscopic Analysis Workflow
The structural elucidation of a synthesized 1,4-diketone typically follows a logical progression of spectroscopic analyses. Initially, IR spectroscopy provides rapid confirmation of the key carbonyl functional groups. Subsequently, Mass Spectrometry is employed to determine the molecular weight and gain insight into the molecular formula and fragmentation patterns. Finally, NMR spectroscopy (¹H and ¹³C) is used to map the carbon-hydrogen framework, providing definitive evidence of the precise isomeric structure.
Caption: Workflow for the spectroscopic confirmation of 1,4-diketone structure.
Data Presentation: A Comparative Analysis
The following tables summarize the expected spectroscopic data for the confirmation of 1,4-diketone structures, using 2,5-hexanedione as a representative example.
Table 1: Nuclear Magnetic Resonance (NMR) Data for 2,5-Hexanedione
NMR spectroscopy provides the most detailed structural information. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, tetramethylsilane (TMS).
| Nucleus | Signal | Chemical Shift (δ) in CDCl₃ (ppm) | Description |
| ¹H NMR | Singlet | ~2.19 | Methyl protons (CH₃) adjacent to the carbonyl group.[1] |
| Singlet | ~2.71 | Methylene protons (CH₂) between the two carbonyl groups.[1] | |
| ¹³C NMR | Carbonyl | ~206.9 | Carbonyl carbons (C=O).[1] |
| Methylene | ~37.0 | Methylene carbons (-CH₂-).[1] | |
| Methyl | ~29.8 | Methyl carbons (-CH₃).[1] |
Table 2: Infrared (IR) Spectroscopy Data for 2,5-Hexanedione
IR spectroscopy is a rapid and effective method for identifying the presence of the characteristic carbonyl (C=O) functional group in ketones.
| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O Stretch | ~1715 | Strong, Sharp |
| C-H Stretch (sp³) | 2850-3000 | Medium to Strong |
| CH₂/CH₃ Bend | ~1360 & ~1465 | Medium |
Note: The exact position of the C=O stretch can be influenced by conjugation or ring strain. Saturated acyclic ketones typically absorb around 1715 cm⁻¹.[2]
Table 3: Mass Spectrometry (MS) Data for 2,5-Hexanedione
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and characteristic fragmentation patterns that aid in structural elucidation.
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway | Relative Intensity |
| 114 | [M]⁺ (Molecular Ion) | C₆H₁₀O₂⁺ | Moderate |
| 99 | [M - CH₃]⁺ | Loss of a methyl radical | Low |
| 71 | [M - CH₃CO]⁺ | Loss of an acetyl radical | Moderate |
| 58 | [C₃H₆O]⁺ | McLafferty Rearrangement | Moderate |
| 43 | [CH₃CO]⁺ | α-Cleavage | High (Often Base Peak) |
Data derived from the NIST Mass Spectrometry Data Center.[3]
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
Sample Preparation (for a small organic molecule like 2,5-hexanedione):
-
Weigh 5-25 mg of the synthesized 1,4-diketone for a ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum, into a small, clean vial.[2][4]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[2]
-
Gently swirl the vial to ensure the sample is completely dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm). Often, TMS is pre-mixed into the deuterated solvent by the manufacturer.
-
Cap the NMR tube securely and label it clearly. Invert the tube several times to ensure the solution is homogeneous.[5]
Data Acquisition (General Procedure):
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which will result in sharp, symmetrical peaks.
-
Acquire the free induction decay (FID) for both ¹H and ¹³C nuclei.
-
Apply a Fourier transform to the FID to obtain the frequency-domain NMR spectrum.
-
Phase the spectrum and integrate the signals for ¹H NMR. Reference the spectrum to the TMS signal.
Attenuated Total Reflectance (ATR) IR Spectroscopy
Sample Preparation and Data Acquisition (for a liquid sample):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[6]
-
Place a single drop of the neat liquid 1,4-diketone directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.[7][8]
-
Acquire the sample spectrum.
-
After the measurement is complete, clean the ATR crystal thoroughly using a solvent-dampened cloth to remove all traces of the sample.[7]
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction and Data Acquisition:
-
The sample, typically a few micrograms, is introduced into the ion source of the mass spectrometer. For volatile liquids like 2,5-hexanedione, this can be done via direct injection or through a gas chromatography (GC) inlet.
-
In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[9][10]
-
This bombardment causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation into smaller, charged ions.[11]
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.[12]
References
- 1. 2,5-Hexanedione | C6H10O2 | CID 8035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. 2,5-Hexanedione [webbook.nist.gov]
- 4. scribd.com [scribd.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 7. agilent.com [agilent.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- 11. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. rroij.com [rroij.com]
A Comparative Guide to Catalysts for 1,4-Diketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,4-diketones is a cornerstone in organic chemistry, providing critical precursors for a wide array of valuable compounds, including pharmaceuticals and natural products. The choice of catalyst is paramount in achieving high yields, selectivity, and mild reaction conditions. This guide provides an objective comparison of prominent catalytic systems for 1,4-diketone synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of four distinct and widely utilized catalytic systems for the synthesis of 1,4-diketones. The data presented is compiled from recent literature and showcases the diversity of approaches, from organocatalysis to metal- and light-mediated transformations.
| Catalytic System | Catalyst | Catalyst Loading (mol%) | Key Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Organocatalysis | N-Heterocyclic Carbene (NHC) | 20 | Benzaldehyde, Methyl Vinyl Ketone | DBU/THF | Room Temp. | 1-2 | 90 | N/A |
| Metal Catalysis (Rh) | [Rh(COD)₂]BF₄ / PPh₃ | 0.02 | Phenylboronic Acid, Methyl Vinyl Ketone, CO | Dioxane | 100 | 18 | 95 | [1] |
| Metal Catalysis (Pd) | Pd(OAc)₂ / aNHC precursor | 1 | Aryl Halide, Allylic Alcohol | DMF | 110 | 16 | 50-90 | [2] |
| Photoredox Catalysis | Eosin Y | 5 | Silyl Enol Ether, α-Bromoketone | DMSO | Room Temp. | 14 | up to 82 | [3] |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below to facilitate replication and adaptation in a research setting.
Organocatalysis: N-Heterocyclic Carbene (NHC)-Catalyzed Stetter Reaction
This protocol describes the synthesis of a 1,4-diketone via the Stetter reaction, a classic umpolung transformation catalyzed by an N-heterocyclic carbene.
Materials:
-
Thiazolium salt precatalyst
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Aldehyde (e.g., Benzaldehyde)
-
α,β-Unsaturated ketone (e.g., Methyl Vinyl Ketone)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the thiazolium salt precatalyst in anhydrous THF, add DBU at room temperature to generate the active NHC catalyst.
-
To this solution, add the aldehyde, followed by the α,β-unsaturated ketone.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-diketone.
Metal Catalysis: Rhodium-Catalyzed Carbonylative 1,4-Addition
This method utilizes a rhodium catalyst to achieve the carbonylative addition of an arylboronic acid to an α,β-unsaturated ketone, providing a direct route to 1,4-diketones.[1]
Materials:
-
[Rh(COD)₂]BF₄
-
Triphenylphosphine (PPh₃)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
α,β-Unsaturated ketone (e.g., Methyl Vinyl Ketone)
-
Dioxane
-
Carbon Monoxide (CO) gas
Procedure:
-
In a pressure vessel, combine [Rh(COD)₂]BF₄, triphenylphosphine, the arylboronic acid, and the α,β-unsaturated ketone in dioxane.
-
Pressurize the vessel with carbon monoxide to the desired pressure.
-
Heat the reaction mixture to 100 °C and stir for the specified time.
-
After cooling to room temperature, carefully vent the CO pressure.
-
Concentrate the reaction mixture and purify the residue by column chromatography to yield the 1,4-diketone.
Metal Catalysis: Palladium-Catalyzed Carbonylative Heck Reaction
This protocol outlines a palladium-catalyzed carbonylative Heck reaction between an allylic alcohol and an aryl iodide to form a 1,4-diketone.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,2,3-triazolium salt (aNHC precursor)
-
Aryl iodide
-
Allylic alcohol
-
Sodium Acetate (NaOAc)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction flask, add Pd(OAc)₂, the 1,2,3-triazolium salt, NaOAc, the aryl iodide, and the allylic alcohol in DMF.[2]
-
Heat the mixture to 110 °C and stir for 16 hours.[2]
-
After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Photoredox Catalysis: Eosin Y-Catalyzed Radical Coupling
This procedure employs a simple organic dye, Eosin Y, as a photoredox catalyst to mediate the radical coupling of a silyl enol ether and an α-bromoketone under visible light irradiation.[3]
Materials:
-
Eosin Y
-
Silyl enol ether
-
α-Bromoketone
-
Dimethyl Sulfoxide (DMSO)
-
Visible light source (e.g., blue LED)
Procedure:
-
In a reaction vessel, dissolve Eosin Y, the silyl enol ether, and the α-bromoketone in DMSO.
-
Irradiate the mixture with a visible light source at room temperature, ensuring efficient stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic phase, remove the solvent in vacuo, and purify the resulting 1,4-diketone by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and a simplified signaling pathway for the catalytic synthesis of 1,4-diketones.
References
- 1. researchgate.net [researchgate.net]
- 2. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The formation reaction of a carbon–carbon bond promoted by Eosin-Y under visible light - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione and Other Diketone Precursors in Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione and other diketone precursors, primarily focusing on their performance in the Paal-Knorr synthesis for the formation of valuable heterocyclic compounds. The information presented is supported by experimental data to assist researchers in selecting the optimal precursor for their synthetic needs.
Introduction to 1,4-Diketones and the Paal-Knorr Synthesis
1,4-Dicarbonyl compounds are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of five-membered heterocycles such as furans, pyrroles, and thiophenes.[1] The Paal-Knorr synthesis, a classic and enduring method, involves the cyclization of a 1,4-diketone in the presence of an acid or an amine to yield the corresponding heterocycle.[2][3] The choice of diketone precursor can significantly influence reaction efficiency, yield, and the properties of the final product. This guide focuses on the performance of this compound in comparison to other commonly used 1,4-diketone precursors.
Performance Comparison of Diketone Precursors
The efficiency of the Paal-Knorr synthesis is highly dependent on the structure of the 1,4-diketone precursor. Substituents on the diketone backbone can influence the rate of cyclization and the overall yield of the heterocyclic product. While direct comparative studies under identical conditions are limited, the following table summarizes representative data from various sources for the synthesis of pyrroles, a common application of the Paal-Knorr reaction.
| Diketone Precursor | Amine | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Not Specified | 2-methyl-5-[4-(methylsulfanyl)phenyl]pyrrole | Not Specified | - | - |
| 1-[4-(methylsulfonyl)phenyl]pentane-1,4-dione | Aniline | 2-methyl-1-phenyl-5-[4-(methylsulfonyl)phenyl]pyrrole | 70°C, 1-4 h | 79 | [4] |
| 2,5-Hexanedione | Aniline | 2,5-dimethyl-1-phenylpyrrole | Methanol, HCl (cat.), reflux, 15 min | 52 | [4] |
| 2,5-Hexanedione | Ammonium Hydroxide | 2,5-dimethylpyrrole | Solvent-free, stirring, room temp. | High | [5] |
| Substituted 1,4-diketones | Primary Amines | N-substituted pyrroles | Microwave, 120-150°C, 2-10 min | 65-89 | [6][7] |
| Arenoxy-substituted 1,4-diketones | Aniline | Pyrrole derivative | p-TSA, Toluene, 110°C, 2 h | 98 | [1] |
| Arenoxy-substituted 1,4-diketones | 1-Naphthylamine | Pyrrole derivative | Methanol, reflux, 48 h | 91 | [1] |
Note: The yield for the reaction with this compound is not explicitly available in the searched literature. The table includes data for a closely related sulfonyl analogue to provide some context. Direct comparison of yields can be misleading due to variations in reaction conditions across different studies.
Key Observations:
-
Microwave-assisted synthesis generally leads to significantly higher yields and dramatically reduced reaction times compared to conventional heating methods.[6][7]
-
The nature of the substituents on the diketone and the amine plays a crucial role in the reaction outcome. For instance, arenoxy-substituted 1,4-diketones have been shown to produce excellent yields of the corresponding pyrroles.[1]
-
Solvent-free conditions are being explored as a "green" alternative and can provide high yields, particularly for simple diketones like 2,5-hexanedione.[5]
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. Below are representative protocols for the Paal-Knorr synthesis of a pyrrole derivative.
Protocol 1: Synthesis of 2,5-dimethyl-1-phenylpyrrole from 2,5-Hexanedione
This protocol describes a microscale synthesis using conventional heating.[8]
Materials:
-
2,5-Hexanedione
-
Aniline
-
Methanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 equiv) and aniline (1.0 equiv).
-
Add methanol as the solvent and one drop of concentrated hydrochloric acid as a catalyst.
-
Heat the mixture to reflux and maintain for 15 minutes.
-
After cooling the flask in an ice bath, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Expected Yield: Approximately 52%.[8]
Protocol 2: General Procedure for Microwave-Assisted Paal-Knorr Pyrrole Synthesis
This protocol is a general guideline for a more rapid synthesis.[8]
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.
-
Add the chosen solvent and catalyst, if required.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Purify the product by column chromatography or recrystallization.
Visualizing the Process
To better understand the chemical transformations and experimental steps, the following diagrams are provided.
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Caption: General Experimental Workflow for Paal-Knorr Synthesis.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scribd.com [scribd.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Validation of Novel Heterocyclic Derivatives
In the quest for novel therapeutic agents, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of two classes of novel heterocyclic derivatives: indole-based chalcones and coumarin derivatives. We present their performance in key biological assays, supported by experimental data, to aid researchers in drug discovery and development.
Comparative Analysis of Biological Activities
The following table summarizes the quantitative data on the anticancer, anti-inflammatory, and antimicrobial activities of a representative indole-based chalcone and a coumarin derivative, compared to standard reference compounds.
| Compound Class | Derivative | Biological Activity | Assay | Target | Result | Reference Compound | Reference Result |
| Indole-based Chalcone | (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | Anti-inflammatory | COX-2 Inhibition | COX-2 Enzyme | IC50: 0.092 µM | Etoricoxib | SI: 89.32 |
| Indole Pyridine-based Chalcone (2b) | Antimicrobial | Broth Microdilution | S. typhi | MIC: 31.25 µg/mL | - | - | |
| Coumarin Derivative | Pyranocoumarin derivative (5a) | Anti-inflammatory | COX-2 Inhibition | COX-2 Enzyme | SI: 152 | Celecoxib | SI: 243.9 |
| 5,7-Dihydroxy-4-trifluoromethylcoumarin (3b) | Antimicrobial | Broth Microdilution | S. aureus | MIC: 1.5 mM | - | - |
IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. SI: Selectivity Index (COX-1 IC50 / COX-2 IC50).
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative evaluations.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[1]
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[1]
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a standard anticancer drug (e.g., Doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay evaluates the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.[2]
Principle: The assay measures the production of prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme, using a fluorometric probe. Inhibition of COX-2 activity results in a decreased fluorescent signal.
Procedure:
-
Reagent Preparation: Prepare the reaction buffer, heme, and human recombinant COX-2 enzyme solution.
-
Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compound or a standard inhibitor (e.g., Celecoxib). Incubate for 10 minutes at 37°C. A control with no inhibitor is also prepared.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control. The IC50 value is calculated from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]
Principle: A standardized inoculum of a microorganism is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth of the microorganism.[3]
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound and a standard antibiotic in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizations
Signaling Pathway: COX-2 in Inflammation
The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by non-steroidal anti-inflammatory drugs (NSAIDs), a common mechanism for heterocyclic anti-inflammatory agents.
Caption: The COX-2 inflammatory pathway and its inhibition.
Experimental Workflow: Biological Validation
This diagram outlines the general workflow for the biological validation of novel heterocyclic derivatives, from initial screening to determination of active concentrations.
Caption: Workflow for validating biological activity.
References
A Comparative Guide to the Antibacterial Activity of Substituted Pentanediones: Curcumin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial efficacy of various substituted pentanediones, with a focus on curcumin and its synthetic analogs. Curcumin, a naturally occurring diarylheptanoid, possesses a 1,6-heptadiene-3,5-dione backbone, a derivative of pentanedione. Its broad-spectrum biological activities, including antibacterial properties, have spurred research into novel synthetic analogs with enhanced potency and bioavailability. This document summarizes key experimental data, details the methodologies for assessing antibacterial activity, and visualizes the research workflow.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of curcumin and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The following tables summarize the MIC values of various curcumin analogs against several Gram-positive and Gram-negative bacterial strains as reported in the scientific literature. Lower MIC values indicate higher antibacterial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Curcumin Bioconjugates against Clinically Isolated Bacterial Strains
| Compound | S. viridans (μg/mL) | E. coli (μg/mL) | P. mirabilis (μg/mL) | K. pneumoniae (μg/mL) |
| Curcumin | 125 | 250 | 250 | 125 |
| Bioconjugate 2 (with Folic Acid) | 31.25 | 15.62 | 62.5 | 31.25 |
| Bioconjugate 3 (with Myristic Acid) | 62.5 | 31.25 | 125 | 62.5 |
| Bioconjugate 4 (with Palmitic Acid) | 62.5 | 31.25 | 125 | 62.5 |
| Bioconjugate 5 (with Stearic Acid) | 125 | 62.5 | 250 | 125 |
| Bioconjugate 6 (with Gly-Gly Dipeptide) | 31.25 | 15.62 | 62.5 | 31.25 |
Data sourced from a study on curcumin bioconjugates, which demonstrated that conjugation with molecules like folic acid and dipeptides can significantly enhance antibacterial activity compared to curcumin alone.[1][2]
Table 2: Minimum Inhibitory Concentration (MIC) of Heterocyclic Curcumin Derivatives against S. aureus
| Compound | MIC (mg/mL) |
| Curcumin | > 0.25 |
| Derivative 2b | 0.125 |
| Derivative 2c | 0.25 |
| Derivative 2d | 0.125 |
| Derivative 2e | 0.0625 |
| Derivative 3 | 0.125 |
| Derivative 4 (Diazepine) | < 0.0075 |
This table highlights the potent activity of novel heterocyclic derivatives of curcumin, particularly a diazepine derivative, against the Gram-positive bacterium Staphylococcus aureus.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial properties of substituted pentanediones like curcumin analogs.
1. Synthesis of Curcumin Analogs (General Procedure)
A common method for synthesizing curcumin analogs is the Claisen-Schmidt condensation reaction.[5]
-
Reactants : An appropriately substituted aldehyde is reacted with a ketone (such as 2,4-pentanedione for many curcumin analogs) in the presence of a base.
-
Procedure :
-
The substituted aldehyde and the ketone are dissolved in a suitable solvent, such as ethanol or methanol.
-
A basic catalyst (e.g., aqueous sodium hydroxide or potassium hydroxide) is added dropwise to the stirred mixture, often at a controlled temperature (e.g., 0-5°C) to manage the exothermic reaction.
-
The reaction mixture is stirred for a specified period, which can range from a few hours to overnight, at room temperature or with gentle heating.
-
The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is neutralized with an acid (e.g., dilute hydrochloric acid) and the precipitated product is collected by filtration.
-
The crude product is washed with water and then purified, typically by recrystallization from an appropriate solvent (e.g., ethanol), to yield the pure curcumin analog.
-
-
Characterization : The structure and purity of the synthesized compounds are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.[3]
2. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antibacterial potency and is commonly determined using the broth microdilution method.[3][6]
-
Materials :
-
Synthesized curcumin analogs.
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Nutrient broth (e.g., Mueller-Hinton Broth).
-
96-well microtiter plates.
-
Standard antibiotic for positive control (e.g., Ciprofloxacin).
-
Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO) as a negative control.
-
-
Procedure :
-
A serial two-fold dilution of each test compound is prepared in the nutrient broth within the wells of a 96-well plate. Concentrations typically range from a high value (e.g., 250 µg/mL) down to a very low concentration.
-
Each well is then inoculated with a standardized suspension of the target bacterium (e.g., 10^5 or 10^6 Colony Forming Units per milliliter - CFU/mL).
-
Control wells are included: a positive control with a standard antibiotic, a negative control with the solvent (DMSO) to ensure it has no antibacterial effect, and a growth control containing only the broth and bacteria.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
After incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).
-
The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[6]
-
Visualizations
Workflow for the Development and Evaluation of Novel Antibacterial Curcuminoids
Caption: Workflow for developing and testing new curcuminoid antibacterial agents.
Signaling Pathway: Bacterial Cell Inhibition by Curcuminoids
Caption: Proposed mechanisms of antibacterial action for curcumin and its analogs.
References
- 1. Curcumin bioconjugates: studies on structure-activity relationship and antibacterial properties against clinically isolated strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and Antibacterial Activity of Novel Curcumin Derivatives Containing Heterocyclic Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
A Comparative Guide to Microwave-Assisted and Conventional Heterocyclic Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. Traditionally, these syntheses have relied on conventional heating methods, which often involve long reaction times and high energy consumption. In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, offering significant advantages in terms of speed, efficiency, and yield. This guide provides a detailed comparison of microwave-assisted and conventional methods for the synthesis of key heterocyclic scaffolds, supported by experimental data and protocols.
The Gould-Jacobs Reaction for Quinolone Synthesis
The Gould-Jacobs reaction is a classic method for synthesizing quinolones, a class of compounds with broad-spectrum antibacterial activity.[1][2] The reaction typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1][3]
Data Presentation: Microwave vs. Conventional Gould-Jacobs Reaction
The following table summarizes the key differences in reaction parameters and outcomes between the microwave-assisted and conventional Gould-Jacobs reaction for the synthesis of a 4-hydroxyquinoline derivative.
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |
| Reaction Time | 1 - 20 minutes[3] | 30 - 120 minutes[4] |
| Temperature | 250 - 300 °C[5] | ~250 °C[4] |
| Yield | Up to 47% (optimized)[5] | Generally lower, often with more byproducts[6] |
| Energy Input | Direct, rapid heating of reactants[7] | Indirect, slow heating via solvent/vessel[3] |
| Solvent | Often solvent-free or minimal solvent[5][6] | High-boiling solvents (e.g., diphenyl ether)[3][4] |
| Pressure | Can reach up to 24 bar[3] | Atmospheric pressure |
| Purity | Often >95%[3] | Variable, may require extensive purification[6] |
Experimental Protocols
Microwave-Assisted Gould-Jacobs Protocol
This protocol is adapted from a microwave-assisted synthesis of a quinoline derivative.[5]
-
Reaction Setup: In a 2.5 mL microwave vial equipped with a magnetic stir bar, combine aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).
-
Microwave Irradiation: Heat the mixture in a microwave synthesizer to the desired temperature (e.g., 250 °C or 300 °C) for a specified time (e.g., 1 to 20 minutes).[3][5]
-
Isolation: After the reaction, cool the vial to room temperature.
-
Purification: Filter the precipitated product and wash with ice-cold acetonitrile (3 mL).
-
Drying and Analysis: Dry the solid product under vacuum and analyze using techniques such as HPLC-MS to confirm purity and identity.[5]
Conventional Gould-Jacobs Protocol
This protocol is a generalized procedure for the thermal cyclization step in a conventional Gould-Jacobs synthesis.[3][4]
-
Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether in a round-bottom flask fitted with a reflux condenser.
-
Heating: Heat the mixture to reflux (approximately 250-260 °C) and maintain this temperature for 30 to 60 minutes.[3][4]
-
Isolation: Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Purification: Add a non-polar solvent such as cyclohexane to aid in the precipitation of the crude product. Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[3]
Mandatory Visualization
Caption: A generalized workflow for the Gould-Jacobs synthesis of quinolones.
Synthesis of Benzimidazoles and Pyrazoles
The advantages of microwave-assisted synthesis extend to other important heterocyclic systems, such as benzimidazoles and pyrazoles, which are prevalent in many pharmaceuticals.
Data Presentation: Benzimidazole and Pyrazole Synthesis
| Heterocycle | Method | Reaction Time | Yield | Key Advantages of MAOS |
| Benzimidazoles | Microwave | 3 - 10 minutes[8] | Increased by 10-50%[9][10] | 96-98% reduction in reaction time, cleaner reaction, reduced impurities.[9][10][11] |
| Conventional | 2 - 8 hours[8] | Lower yields[9][10] | - | |
| Pyrazoles | Microwave | 5 minutes[12] | 91 - 98%[12] | Drastically reduced reaction time, improved yields, often solvent-free.[12][13][14] |
| Conventional | 2 hours[12] | 73 - 90%[12] | - |
Experimental Protocols
Due to the wide variety of synthetic routes for benzimidazoles and pyrazoles, specific protocols can vary significantly. However, the general principles observed in the Gould-Jacobs reaction—namely, the drastic reduction in reaction time and often an increase in yield with microwave irradiation—are broadly applicable.[12][15] For instance, the synthesis of pyrazole derivatives via microwave can be achieved in as little as 5 minutes with yields up to 98%, compared to 2 hours and lower yields with conventional heating.[12]
Mandatory Visualization
Caption: Comparison of key metrics between microwave-assisted and conventional synthesis.
Conclusion
Microwave-assisted synthesis consistently demonstrates significant advantages over conventional heating methods for the synthesis of a wide range of heterocyclic compounds. The primary benefits include dramatic reductions in reaction times, increased product yields, and often higher purity of the final compounds.[8][15] These factors contribute to more efficient, cost-effective, and environmentally friendly synthetic processes, making MAOS an invaluable tool for researchers, scientists, and drug development professionals.[16]
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Synthetic Routes for 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic pathways for the preparation of 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione, a valuable intermediate in pharmaceutical synthesis. The routes detailed below—the Stetter Reaction, a Michael Addition approach, and a Friedel-Crafts Acylation strategy—are critically evaluated based on their procedural efficiency, potential yields, and the nature of their starting materials and catalysts. All quantitative data are summarized for ease of comparison, and detailed experimental protocols are provided.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Stetter Reaction | Route 2: Michael Addition | Route 3: Friedel-Crafts Acylation |
| Starting Materials | 4-(Methylsulfanyl)benzaldehyde, Methyl vinyl ketone | 4-(Methylsulfanyl)acetophenone, Methyl vinyl ketone | Thioanisole, Glutaric anhydride |
| Key Transformation | Thiazolium-catalyzed 1,4-addition of an aldehyde to an α,β-unsaturated ketone. | Base-catalyzed conjugate addition of a ketone enolate to an α,β-unsaturated ketone. | Friedel-Crafts acylation followed by a decarboxylative ketonization or similar transformation. |
| Catalyst/Reagent | Thiazolium salt (e.g., 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide), DBU | Strong base (e.g., Potassium tert-butoxide) | Lewis acid (e.g., Aluminum chloride), then reagents for second carbonyl introduction. |
| Estimated Yield | 60-75% | 50-65% | 40-55% (over two steps) |
| Reaction Time | 12-24 hours | 4-8 hours | 24-48 hours (for the sequence) |
| Temperature | Room Temperature to 60 °C | 0 °C to Room Temperature | 0 °C to 80 °C |
| Advantages | Atom economical, direct formation of the 1,4-dicarbonyl skeleton. | Utilizes readily available starting materials, relatively short reaction time. | Well-established classical reaction, avoids handling of potentially polymerizable Michael acceptors in the first step. |
| Disadvantages | Requires synthesis of the thiazolium salt catalyst, potential for side reactions like benzoin condensation. | Requires a strong base and strictly anhydrous conditions, potential for polymerization of the Michael acceptor. | Multi-step process, may require harsher conditions and stoichiometric amounts of Lewis acid. |
Route 1: Stetter Reaction
The Stetter reaction provides a direct and atom-economical approach to 1,4-dicarbonyl compounds through the umpolung (polarity reversal) of an aldehyde, which then acts as a nucleophile in a conjugate addition to a Michael acceptor.[1][2]
Experimental Protocol
To a solution of 4-(methylsulfanyl)benzaldehyde (1.52 g, 10 mmol) and 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.51 g, 2 mmol) in dry tetrahydrofuran (20 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.30 g, 2 mmol) under an inert atmosphere. The mixture is stirred at room temperature for 10 minutes, after which methyl vinyl ketone (0.84 g, 12 mmol) is added dropwise. The reaction mixture is then stirred at 60 °C for 18 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (50 mL), washed with 1 M HCl (2 x 20 mL) and brine (20 mL), and dried over anhydrous sodium sulfate. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford this compound.
Route 2: Michael Addition
This route involves the base-catalyzed Michael addition of the enolate of 4-(methylsulfanyl)acetophenone to methyl vinyl ketone. This is a classic method for the formation of 1,5-dicarbonyl compounds, which in this case directly yields the desired 1,4-dione structure relative to the aromatic ring.[3][4]
Experimental Protocol
A solution of 4-(methylsulfanyl)acetophenone (1.66 g, 10 mmol) in dry tetrahydrofuran (20 mL) is cooled to 0 °C under an inert atmosphere. Potassium tert-butoxide (1.23 g, 11 mmol) is added portion-wise, and the resulting mixture is stirred at 0 °C for 30 minutes. A solution of methyl vinyl ketone (0.77 g, 11 mmol) in dry THF (5 mL) is then added dropwise over 15 minutes. The reaction is stirred at room temperature for 6 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to yield this compound.
Route 3: Friedel-Crafts Acylation
This two-step approach begins with the Friedel-Crafts acylation of thioanisole with glutaric anhydride to form an intermediate keto-acid. Subsequent transformation of the carboxylic acid moiety is required to install the second ketone group.[5][6]
Experimental Protocol
Step 1: Friedel-Crafts Acylation
To a stirred suspension of anhydrous aluminum chloride (2.93 g, 22 mmol) in dry dichloromethane (30 mL) at 0 °C is added glutaric anhydride (2.51 g, 22 mmol) portion-wise. The mixture is stirred for 15 minutes, after which a solution of thioanisole (2.48 g, 20 mmol) in dry dichloromethane (10 mL) is added dropwise. The reaction is stirred at room temperature for 24 hours. The reaction mixture is then poured into a mixture of ice (50 g) and concentrated hydrochloric acid (10 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 4-oxo-4-(4-(methylsulfanyl)phenyl)butanoic acid, which is used in the next step without further purification.
Step 2: Conversion to the 1,4-Dione
References
The Virtuoso's Understudy: A Guide to Computational NMR Spectra Prediction for Structure Validation
In the intricate world of chemical research and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for molecular structure elucidation. However, the interpretation of complex spectra can be a significant bottleneck. Computational prediction of NMR spectra has emerged as a powerful ally, offering a rapid and accurate means to validate proposed structures, resolve ambiguities, and accelerate the pace of discovery. This guide provides an objective comparison of the leading computational methods, supported by performance data and detailed experimental workflows, to empower researchers in selecting the optimal tool for their needs.
A Tale of Two Methodologies: DFT and Machine Learning
The computational prediction of NMR spectra is primarily dominated by two powerful techniques: Density Functional Theory ( DFT) and Machine Learning (ML). Each approach possesses distinct advantages and is suited to different application scenarios.
Density Functional Theory (DFT): The Quantum Mechanic
DFT-based methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach, calculate NMR chemical shifts from first principles by solving the Schrödinger equation for the electrons in a molecule.[1] This quantum mechanical rigor provides a high degree of accuracy, particularly for novel molecules or those with unusual electronic structures.
Machine Learning (ML): The Data-Driven Prodigy
Machine learning models, especially those utilizing Graph Neural Networks (GNNs) and other deep learning architectures, learn the complex relationships between molecular structures and their corresponding NMR spectra from vast datasets of experimentally determined values.[2][3] These models can deliver predictions with remarkable speed, often hundreds to thousands of times faster than DFT calculations, making them ideal for high-throughput screening and real-time analysis.[3]
Performance Benchmarks: A Head-to-Head Comparison
The accuracy of NMR prediction is paramount for its utility in structure validation. The following tables summarize the performance of various computational methods and software, as reported in benchmark studies. The primary metrics used for comparison are the Mean Absolute Error (MAE) and the Root Mean Square Deviation (RMSD), both expressed in parts per million (ppm). Lower values indicate higher accuracy.
Table 1: Performance of DFT Methods for NMR Chemical Shift Prediction
| Method/Functional | Nucleus | MAE (ppm) | RMSD (ppm) | Solvent Model | Reference |
| WP04/6-311++G(2d,p) | ¹H | 0.08 | - | PCM (chloroform) | [4] |
| ωB97X-D/def2-SVP | ¹³C | - | 0.5 - 2.9 | PCM | [5] |
| B3LYP/cc-pVDZ | ¹⁵N | - | ±9.56 (95%) | DMSO | [6] |
| Various DFT/GIAO | ³¹P | - | 5.42 - 5.58 | CPCM/SMD | [7] |
| Various DFT/GIAO | ¹⁹F | - | 4.12 - 4.43 | CPCM/SMD | [7] |
Table 2: Performance of Machine Learning and Other Methods for NMR Chemical Shift Prediction
| Software/Model | Nucleus | MAE (ppm) | RMSD (ppm) | Methodology | Reference |
| PROSPRE | ¹H | <0.10 | - | Deep Learning | [2] |
| CSTShift | ¹H | 0.078 | - | 3D Graph Neural Network | [8] |
| CSTShift | ¹³C | 0.504 | - | 3D Graph Neural Network | [8] |
| DFTNN | ¹H | 0.10 | 0.16 | 3D Graph Neural Network | [9] |
| DFTNN | ¹³C | 1.26 | 2.15 | 3D Graph Neural Network | [9] |
| HOSE Code (nmrdb.org) | ¹H | 0.2 - 0.3 | - | Empirical | [3][10] |
| JEOL JASON | ¹H | 0.58 - 0.65 | 0.76 | Machine Learning | [11][12] |
| Gradient Boosting | ¹³C | - | 2.054 | Machine Learning | [13] |
The Workflow: From Structure to Spectrum
The process of generating a predicted NMR spectrum involves a series of well-defined steps, whether employing DFT or ML methodologies. The following diagrams illustrate these typical workflows.
Computer-Assisted Structure Elucidation (CASE): The Integrated Approach
Beyond simple spectrum prediction, Computer-Assisted Structure Elucidation (CASE) systems offer a comprehensive workflow for determining unknown structures from spectroscopic data.[14][15][16] These software suites, such as Mnova's Structure Elucidator and ACD/Labs' Structure Elucidator Suite, integrate NMR prediction with other analytical data (e.g., MS, IR) to generate and rank candidate structures.[14][15]
Experimental Protocols in a Nutshell
The reliability of computational predictions is intrinsically linked to the quality of the input data and the chosen parameters. Here are the key considerations for a robust experimental protocol:
For DFT-based Prediction:
-
Conformational Search: For flexible molecules, a thorough conformational search is crucial to identify the lowest energy conformers that contribute significantly to the observed NMR spectrum.
-
Geometry Optimization: The molecular geometry must be optimized at a suitable level of theory (e.g., B3LYP-D3/6-31G(d)) to accurately represent the structure in the specified solvent.[4]
-
NMR Calculation: The GIAO method is the standard for calculating isotropic shielding constants. The choice of functional and basis set significantly impacts accuracy, with functionals like WP04 demonstrating excellent performance for ¹H prediction.[4][5]
-
Solvent Modeling: Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are essential for mimicking the experimental conditions in solution.[5][7]
-
Referencing: Calculated shielding constants are converted to chemical shifts by subtracting them from the shielding constant of a reference compound (e.g., tetramethylsilane) calculated at the same level of theory.
For Machine Learning-based Prediction:
-
Input Structure: The model will require the molecular structure in a standard format (e.g., SMILES, MOL). For 3D-GNN models, a 3D conformation is necessary.
-
Model Selection: Choose a pre-trained model that is appropriate for the nucleus and solvent of interest. Many web-based tools and software packages offer a variety of models.[2][10]
-
Prediction: The software will process the input structure through the neural network to generate the predicted chemical shifts.
Conclusion: A Symbiotic Future
The computational prediction of NMR spectra is no longer a niche academic exercise but a vital tool in the modern chemist's arsenal. While DFT methods offer unparalleled accuracy for de novo predictions, the speed and efficiency of machine learning are revolutionizing high-throughput applications. The continued development of more accurate and accessible software, coupled with the growth of high-quality experimental databases, promises a future where computational and experimental NMR work in ever-closer synergy to unravel the complexities of the molecular world.
References
- 1. chemaxon.com [chemaxon.com]
- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [mdpi.com]
- 4. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 5. mdpi.com [mdpi.com]
- 6. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Item - A systematic benchmarking of 31P and 19F NMR chemical shift predictions using different DFT/GIAO methods and applying linear regression to improve the prediction accuracy - University of Wollongong - Figshare [ro.uow.edu.au]
- 8. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03343C [pubs.rsc.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. From NMR to AI: Do We Need 1H NMR Experimental Spectra to Obtain High-Quality logD Prediction Models? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. JEOL : Predicting NMR Spectra from Molecular Structure – Application of Topological Descriptors and QSPR Models | MarketScreener [marketscreener.com]
- 14. Mnova Structure Elucidation Software - Mestrelab [mestrelab.com]
- 15. acdlabs.com [acdlabs.com]
- 16. The Golden Age of Computer-Assisted Structure Elucidation (CASE) | Technology Networks [technologynetworks.com]
A Comparative Guide to Pyrazole Synthesis: Accelerating Discovery with Modern Methods
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The efficient synthesis of pyrazole derivatives is therefore a critical aspect of drug discovery and development. This guide provides an objective comparison of various pyrazole synthesis methods, focusing on reaction times and supported by experimental data. We will explore conventional heating methods and contrast them with modern techniques such as microwave-assisted synthesis, ultrasound-assisted synthesis, and continuous flow chemistry, highlighting the dramatic reductions in reaction times and potential for increased yields.
Data Presentation: Reaction Time and Yield Comparison
The following table summarizes quantitative data for different pyrazole synthesis methods, showcasing the significant advantages of modern techniques over conventional approaches.
| Synthesis Method | Reactants | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional Heating (Knorr) | Ethyl benzoylacetate, Hydrazine hydrate | Acetic acid, 1-Propanol | 100 | 1 hour | 79 | [1][2] |
| Chalcone, Hydrazine hydrate | Glacial Acetic Acid | ~118 (Reflux) | 6.5 hours | "Excellent" | [3] | |
| 1,3-dicarbonyl compounds, Hydrazines | Varied | Varied | 10 - 18 hours | - | [4] | |
| Microwave-Assisted | Phenyl-1H-pyrazoles synthesis | - | 60 | 5 minutes | 91-98 | [5][6] |
| Chalcone, Hydrazine hydrate | Glacial Acetic Acid, Ethanol | - | 1 minute | - | [3] | |
| Pyrazole-Oxadiazole Hybrids | - | - | 9 - 10 minutes | 79-92 | [7] | |
| Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | Acetic acid | 120 | 7 - 10 minutes | 68-86 | [8] | |
| Enaminonitrile, Malononitrile, Cyanoacetamide/Chloroacetic acid | Sodium ethoxide | - | 2 - 4 minutes | - | [9] | |
| Ultrasound-Assisted | α-oxoketene S,S/N,S-acetals, Hydrazine hydrate | Water | - | 15 - 45 minutes | 82-93 | [4] |
| Hydrazine, Ethyl acetoacetate, Aldehyde, Malononitrile | Water | 50 | 30 minutes | - | [10] | |
| α,β-unsaturated cyanoester, Phenyl hydrazine | Sodium ethoxide, Cu(I) catalyst | 60 | 75 - 90 minutes | High | [11] | |
| Continuous Flow | Anilines to Pyrazoles (four-step synthesis) | - | - | 64 minutes | 90 | [12] |
| Arylaldehydes, Pyrazoles | Sulphonated graphene oxide, DCM | 120 | 16 minutes | 80-85 | [12] | |
| Terminal alkynes, Hydrazine | CuBr2, DMSO | - | ~2 hours | - | [13] | |
| Acetophenones, DMADMF, Hydrazine | DMF | 150 - 170 | ~12 minutes | High | [14] |
Experimental Protocols
Detailed methodologies for the key synthesis methods are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.
Knorr Pyrazole Synthesis (Conventional Heating)
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[1]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, add 10 mL of water to the hot reaction mixture with stirring.
-
Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.
Microwave-Assisted Pyrazole Synthesis
This protocol describes the synthesis of pyrazoles from a chalcone derivative and hydrazine hydrate.[15]
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the chalcone and hydrazine hydrate.
-
Add ethanol and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol).
Ultrasound-Assisted Pyrazole Synthesis
This protocol outlines a general procedure for the catalyst-free synthesis of pyrazoles in an aqueous medium.[4]
Materials:
-
α-oxoketene S,S/N,S-acetal (1 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Water
Procedure:
-
In a suitable reaction vessel, suspend the α-oxoketene S,S/N,S-acetal in water.
-
Add hydrazine hydrate to the suspension.
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power for 15-45 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, collect the solid product by filtration, wash with water, and dry.
Continuous Flow Pyrazole Synthesis
This protocol describes a two-stage synthesis of pyrazoles from acetophenones.[14]
System Setup:
-
A two-pump continuous flow system.
-
A stainless-steel coil reactor (e.g., 5 mL).
-
A glass mixer-chip reactor (e.g., 2 mL).
Reagent Solutions:
-
Solution A: Acetophenone and dimethylformamide dimethyl acetal (DMADMF) in DMF.
-
Solution B: Hydrazine in DMF.
Procedure:
-
Pump Solution A through the stainless-steel coil reactor heated to 170°C with a specific flow rate (e.g., 0.5 mL/min), allowing for a residence time of approximately 10 minutes for the formation of the enaminone intermediate.
-
Introduce Solution B into the flow stream using the second pump, mixing with the output from the first reactor in the glass mixer-chip.
-
Heat the mixer-chip to 150°C. The combined flow rate (e.g., 1 mL/min) results in a short residence time (e.g., 2 minutes) for the cyclization reaction.
-
Collect the output from the reactor for subsequent workup and purification.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the logical relationship between different synthesis methods.
Caption: Experimental workflows for different pyrazole synthesis methods.
Caption: Logical relationship of reaction times between synthesis methods.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. scribd.com [scribd.com]
- 11. asianpubs.org [asianpubs.org]
- 12. mdpi.com [mdpi.com]
- 13. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
- 14. galchimia.com [galchimia.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione (CAS No. 189501-33-5), a ketone and organosulfur compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical. |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large spills or inadequate ventilation. | Minimizes inhalation of any dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular solid waste.
Experimental Protocol for Waste Collection and Disposal:
-
Segregation and Labeling:
-
Isolate waste this compound from other laboratory waste streams to prevent inadvertent chemical reactions.
-
Use a dedicated, sealable, and chemically compatible waste container. The container should be clearly labeled with the full chemical name: "Waste this compound" and the associated hazards (e.g., "Flammable Solid," "Irritant").
-
-
Container Management:
-
Keep the waste container tightly sealed when not in use to prevent the release of any potential vapors.
-
Store the sealed container in a designated, cool, dry, and well-ventilated secondary containment area away from heat, sparks, and open flames.[1]
-
-
Spill Management:
-
In the event of a small spill, carefully sweep the solid material into a designated waste container.
-
For larger spills, use an inert absorbent material to contain the substance before collection.[1]
-
Ensure the spill area is decontaminated with an appropriate solvent and the cleaning materials are also disposed of as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the labeled waste container by a licensed hazardous waste disposal company.
-
Provide the disposal company with all necessary information about the chemical, including a Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and CAS number.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach to the disposal of this compound will help ensure a safe laboratory environment and adherence to regulatory standards, building a foundation of trust in your laboratory's safety and chemical handling procedures.
References
Comprehensive Safety and Handling Guide for 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione
This guide provides essential safety and logistical information for handling 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione in a laboratory setting. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
While a specific Safety Data Sheet (SDS) for this compound was not identified, the precautionary measures for analogous pentanedione compounds indicate a need for caution. These compounds are often flammable liquids and can cause skin and eye irritation.[1] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles, and a face shield. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Hands | Chemical-resistant gloves. | Wear appropriate protective gloves to prevent skin exposure.[2] |
| Body | Flame retardant antistatic protective clothing and a lab coat. | Protective clothing should be worn to prevent skin exposure.[1][2] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[2] | If inhalation risk is high, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |
Operational Plan: Safe Handling and Storage
Safe handling and storage are critical to prevent accidents and exposure. The following steps outline the standard operating procedure for working with this compound.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and storage of this compound.
Step-by-Step Handling Procedures:
-
Preparation :
-
Handling :
-
All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
To prevent static discharge, ground and bond containers and receiving equipment.[1][2]
-
Use only non-sparking tools to avoid ignition sources.[1][2]
-
Avoid direct contact with the substance. Do not breathe vapors or mists.[2]
-
After handling, wash hands and any exposed skin thoroughly.[1][2] Contaminated clothing should be removed and washed before reuse.[2]
-
-
Storage :
Emergency and Disposal Plan
In the event of an emergency or the need for disposal, the following procedures should be followed.
Emergency Procedures:
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice.[3]
-
Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[2][3]
-
Fire : Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish.[2] Water spray may be used to cool closed containers.[3]
Disposal Plan:
-
Waste material must be disposed of in accordance with national and local regulations.
-
Do not mix with other waste. Leave chemicals in their original containers.
-
Uncleaned containers should be handled as if they contain the product itself.
-
Dispose of contents and container to an approved waste disposal plant.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

